molecular formula C5H9F3N2 B1442867 1-(2,2,2-Trifluoroethyl)azetidin-3-amine CAS No. 1339236-05-3

1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Cat. No.: B1442867
CAS No.: 1339236-05-3
M. Wt: 154.13 g/mol
InChI Key: DXFBEMCYEOAHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C5H9F3N2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)3-10-1-4(9)2-10/h4H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFBEMCYEOAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and tunable physicochemical properties is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif, providing a unique three-dimensional architecture that can favorably influence the pharmacological profile of a drug candidate.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more flexible pyrrolidine, endows it with a unique reactivity profile that is both manageable in synthesis and advantageous for molecular interactions with biological targets.[3]

This guide focuses on a specific, yet increasingly important, derivative: 1-(2,2,2-Trifluoroethyl)azetidin-3-amine . The strategic incorporation of a trifluoroethyl group onto the azetidine nitrogen introduces profound changes to the molecule's properties. The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the basicity of the amine, a critical parameter for controlling off-target effects and improving pharmacokinetic profiles.[4] Furthermore, the C-F bond's high strength enhances metabolic stability, a key attribute in developing durable therapeutics.[5]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the core chemical properties of this compound, a detailed synthetic protocol, and an exploration of its reactivity and strategic applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

Core Chemical Properties
PropertyValue (Predicted/Estimated)Source/Method
CAS Number 1339236-05-3--INVALID-LINK--
Molecular Formula C₅H₉F₃N₂--INVALID-LINK--
Molecular Weight 154.13 g/mol --INVALID-LINK--
pKa (of the azetidine nitrogen) 7.5 - 8.5Prediction based on structure
logP 0.5 - 1.0Prediction based on structure
Boiling Point Not available-
Melting Point Not available-

pKa Estimation: The basicity of the azetidine nitrogen is significantly reduced by the strong electron-withdrawing effect of the adjacent 2,2,2-trifluoroethyl group. This is a desirable feature in medicinal chemistry as it can minimize off-target interactions, particularly with ion channels like the hERG channel.[6] While the pKa of the parent azetidine is approximately 11.29, the introduction of the trifluoroethyl group is expected to lower this value into the range of 7.5 to 8.5. This positions the amine to be partially protonated at physiological pH, influencing its solubility and interactions with biological targets.

logP Calculation: The partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[7] Online prediction tools suggest a logP value in the range of 0.5 to 1.0 for this molecule, indicating a favorable balance between aqueous solubility and lipid membrane permeability.[1][8]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and IR data can be predicted based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the trifluoroethyl group. The protons on the carbon adjacent to the nitrogen (C2 and C4 of the azetidine ring) would appear as multiplets in the downfield region, typically between 3.0 and 4.0 ppm. The proton at C3, attached to the primary amine, would likely be a multiplet around 3.5-4.0 ppm. The methylene protons of the trifluoroethyl group would exhibit a quartet due to coupling with the three fluorine atoms, appearing in the range of 3.0-3.5 ppm. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the five carbon atoms. The carbons of the azetidine ring are expected in the range of 40-60 ppm. The carbon of the CF₃ group would be a quartet with a large C-F coupling constant, appearing around 120-130 ppm. The CH₂ carbon of the trifluoroethyl group would also be a quartet due to coupling with the fluorine atoms, but with a smaller coupling constant, and would be found in the range of 50-60 ppm.

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the amine and the C-F bonds. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹.[9] A strong absorption band due to C-F stretching is anticipated in the region of 1000-1350 cm⁻¹. The C-N stretching vibration of the aliphatic amine would be observed in the 1020-1250 cm⁻¹ range.[9]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-alkylation of a suitable azetidin-3-amine precursor. A robust and widely applicable method is reductive amination.[10][11] This approach offers high functional group tolerance and typically proceeds under mild conditions.

Proposed Synthetic Workflow: Reductive Amination

The following diagram illustrates a proposed two-step synthetic route starting from a commercially available protected azetidin-3-amine.

G cluster_0 Step 1: N-Trifluoroacetylation cluster_1 Step 2: Reduction and Deprotection A Boc-Azetidin-3-amine C N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide A->C Et₃N, Solvent B Ethyl Trifluoroacetate B->C D N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide F This compound D->F 1. Reduction 2. Acidic Deprotection (e.g., TFA) E Reducing Agent (e.g., BH₃·THF) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide

  • Reaction Setup: To a solution of 1-Boc-azetidin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added triethylamine (1.5 eq).

  • Addition of Reagent: The mixture is cooled to 0 °C, and ethyl trifluoroacetate (1.2 eq) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide.

Step 2: Synthesis of this compound

  • Reduction: The N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,2,2-trifluoroacetamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by the addition of 1 M hydrochloric acid. The mixture is then stirred at room temperature for 1 hour to ensure complete hydrolysis of the borane complexes.

  • Deprotection and Isolation: The mixture is concentrated under reduced pressure to remove the organic solvents. The aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Final Purification: The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the strained azetidine ring and the electronic effects of the trifluoroethyl and amino substituents.

Nucleophilicity and Basicity
  • Primary Amine (C3-NH₂): The primary amine at the 3-position is the most nucleophilic and basic site on the molecule. It will readily undergo reactions typical of primary amines, such as acylation, sulfonylation, and alkylation.

  • Azetidine Nitrogen (N1): The nitrogen atom of the azetidine ring is a tertiary amine. Its basicity and nucleophilicity are significantly attenuated by the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group. This reduced basicity contributes to the kinetic stability of the azetidine ring under acidic conditions.[10]

Ring Strain and Stability

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more reactive than larger, unstrained rings like pyrrolidine.[12] However, it is considerably more stable than the highly strained aziridine ring.[12] The N-trifluoroethyl group is expected to enhance the stability of the azetidine ring towards acid-catalyzed ring-opening due to the decreased basicity of the ring nitrogen, which disfavors protonation.

The following diagram illustrates the key reactivity sites of the molecule.

G cluster_0 Reactivity Profile A This compound B Primary Amine (C3-NH₂) - Nucleophilic - Basic - Site for derivatization A->B High Reactivity C Azetidine Nitrogen (N1) - Reduced basicity - Reduced nucleophilicity A->C Reduced Reactivity D Azetidine Ring - Susceptible to ring-opening under harsh conditions A->D Potential Instability

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the rigid azetidine scaffold and the property-modulating trifluoroethyl group makes this compound a valuable building block in drug discovery.

  • Scaffold for Novel Therapeutics: The primary amine at the 3-position serves as a versatile handle for the introduction of various functional groups, allowing for the rapid generation of compound libraries for high-throughput screening. The rigid azetidine core helps to pre-organize these substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Modulation of Physicochemical Properties: As previously discussed, the trifluoroethyl group is a powerful tool for fine-tuning key drug-like properties:

    • Metabolic Stability: The high strength of the C-F bond can block sites of metabolism, leading to an increased half-life of the drug.[5]

    • Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral absorption.[7]

    • Basicity (pKa): The reduction in the basicity of the azetidine nitrogen can mitigate potential toxicities associated with high basicity and improve the overall pharmacokinetic profile.[4]

  • Bioisosteric Replacement: The N-trifluoroethyl azetidine motif can be used as a bioisostere for other chemical groups to improve the properties of a lead compound. For instance, it can replace more metabolically labile or more basic N-alkyl groups.

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, the strategic use of N-fluoroalkylated azetidines is an active area of research in medicinal chemistry, with numerous patent applications highlighting their potential in various therapeutic areas.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine core and the property-enhancing trifluoroethyl group offers medicinal chemists a valuable tool to design novel therapeutic agents with improved metabolic stability, modulated basicity, and favorable pharmacokinetic profiles. The synthetic accessibility of this compound, coupled with its predictable reactivity, ensures its continued and growing importance in the development of next-generation pharmaceuticals. This guide provides a foundational understanding of its chemical properties, a practical synthetic approach, and insights into its strategic application, empowering researchers to effectively leverage this promising scaffold in their drug discovery endeavors.

References

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS Number 1339236-05-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoroethyl group onto the azetidine scaffold offers a unique combination of physicochemical properties desirable for modern drug discovery. This document details the compound's structure and properties, proposes a robust synthetic pathway, outlines expected analytical characterization, discusses its chemical reactivity, and explores its potential applications, particularly in the development of central nervous system (CNS) therapeutics. The guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its rigid, three-dimensional structure provides a defined exit vector for substituents, which can significantly influence a molecule's interaction with biological targets. Compared to more flexible aliphatic amines or larger heterocyclic systems, the azetidine motif can enhance metabolic stability, improve aqueous solubility, and reduce off-target effects by imposing conformational constraints.[3][4]

The introduction of fluorine, particularly the trifluoromethyl or trifluoroethyl group, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5] The high electronegativity of fluorine can lower the pKa of nearby amino groups, reducing unwanted interactions with biological targets like the hERG channel. Furthermore, the trifluoroethyl moiety can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[3] The combination of an azetidine core with a trifluoroethyl substituent, as seen in this compound, results in a building block with a compelling set of properties for developing next-generation therapeutics.[6]

Physicochemical and Structural Properties

This compound is a functionalized amine that presents as a valuable intermediate for further chemical elaboration. Its key properties are summarized below.

PropertyValueSource
CAS Number 1339236-05-3[7]
Molecular Formula C₅H₉F₃N₂[8]
Molecular Weight 154.13 g/mol [8]
Appearance Varies; typically an oil or low-melting solidSupplier Data
Purity ≥95%[8]
Storage Recommended storage at 2-8°C under an inert atmosphere[9]

Structural Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The proposed pathway involves the initial protection of 3-hydroxyazetidine, followed by N-alkylation with a trifluoroethylating agent, oxidation of the hydroxyl group to a ketone, reductive amination to introduce the amine functionality, and a final deprotection step.

Synthesis Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Trifluoroethylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reductive Amination start 1-Boc-3-hydroxyazetidine reagent1 Boc₂O, Et₃N DCM start->reagent1 Protection prod1 1-Boc-3-hydroxyazetidine reagent1->prod1 reagent2 1. NaH, DMF 2. CF₃CH₂OTf prod1->reagent2 prod2 1-(2,2,2-Trifluoroethyl)-3-hydroxyazetidine reagent2->prod2 reagent3 Dess-Martin Periodinane DCM prod2->reagent3 prod3 1-(2,2,2-Trifluoroethyl)azetidin-3-one reagent3->prod3 reagent4 1. NH₂OH·HCl, Pyridine 2. Zn, AcOH prod3->reagent4 prod4 This compound reagent4->prod4

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

This is a standard protection of the commercially available 3-hydroxyazetidine.

  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-hydroxyazetidine, which can often be used without further purification.

Step 2: Synthesis of 1-(2,2,2-Trifluoroethyl)-3-hydroxyazetidine

This step involves the deprotection of the Boc group and subsequent N-alkylation.

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent such as 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain 3-hydroxyazetidine hydrochloride.

  • Dissolve the crude salt in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)-3-hydroxyazetidine.

Step 3: Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-one

This involves the oxidation of the secondary alcohol to a ketone.

  • Dissolve 1-(2,2,2-trifluoroethyl)-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone, which can be used directly in the next step.

Step 4: Synthesis of this compound

This final step is a reductive amination of the ketone.

  • Dissolve the crude 1-(2,2,2-trifluoroethyl)azetidin-3-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the mixture with aqueous NaOH and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the trifluoroethyl group.

  • Azetidine CH₂ (adjacent to N-CH₂CF₃): A multiplet around 3.0-3.5 ppm.

  • Azetidine CH (with NH₂): A multiplet around 3.5-4.0 ppm.

  • N-CH₂CF₃: A quartet around 2.8-3.2 ppm, coupled to the fluorine atoms.

  • NH₂: A broad singlet, the chemical shift of which will be concentration and solvent-dependent (typically 1.5-3.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton.

  • Azetidine CH₂: Two signals expected in the range of 50-60 ppm.

  • Azetidine CH-NH₂: A signal in the range of 40-50 ppm.

  • N-CH₂CF₃: A quartet around 55-65 ppm due to coupling with fluorine.

  • CF₃: A quartet around 125-130 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and C-F bonds.

  • N-H Stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹.[9]

  • N-H Bend (primary amine): A band around 1580-1650 cm⁻¹.[9]

  • C-N Stretch (aliphatic amine): A band in the 1020-1250 cm⁻¹ region.[9]

  • C-F Stretch: Strong, characteristic bands in the region of 1000-1350 cm⁻¹.

  • N-H Wag: A broad band between 665-910 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • [M+H]⁺: Expected at m/z = 155.08.

Chemical Reactivity and Handling

Reactivity Profile

The chemical reactivity of this compound is dictated by the primary amino group and the strained azetidine ring.

  • Primary Amine: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, sulfonylation, and reductive amination with aldehydes and ketones. This functionality makes it an excellent building block for introducing the trifluoroethyl-azetidine moiety into larger molecules.

  • Azetidine Ring: The azetidine ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or under catalytic hydrogenation, although the N-trifluoroethyl group may influence this reactivity.

  • Basicity: The presence of the electron-withdrawing trifluoroethyl group is expected to lower the basicity (pKa) of both the ring nitrogen and the exocyclic primary amine compared to their non-fluorinated analogs. This can be advantageous in drug design to avoid off-target activities associated with high basicity.

Handling and Safety

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be a skin and eye irritant.[10] Operations should be carried out in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Central Nervous System (CNS) Drug Discovery

The incorporation of small, rigid, and fluorinated scaffolds is a common strategy in the design of CNS-active agents. The properties of the trifluoroethyl azetidine moiety can enhance blood-brain barrier penetration and improve metabolic stability, making it an attractive component for novel neurotherapeutics.[6]

Scaffold for Combinatorial Libraries

The primary amine handle allows for the straightforward derivatization of this scaffold, making it an ideal starting material for the creation of compound libraries for high-throughput screening.[13] The unique three-dimensional shape of the azetidine core can be exploited to explore new chemical space in the search for novel bioactive compounds.[2]

Conclusion

This compound represents a strategically designed building block that combines the conformational rigidity of the azetidine ring with the beneficial electronic and pharmacokinetic properties of the trifluoroethyl group. While detailed experimental data in the public literature is sparse, its synthesis is feasible through established chemical transformations. Its utility as a scaffold for the development of novel therapeutics, particularly for CNS disorders, is significant. This guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to facilitate its use in innovative research and development programs.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(2,2,2-trifluoroethyl)azetidin-3-amine, a valuable building block for drug discovery and development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance the physicochemical properties of drug candidates.[1][2] The incorporation of a 2,2,2-trifluoroethyl group can further modulate properties such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This document details two primary, logically sound synthetic pathways, provides step-by-step experimental protocols for key transformations, and discusses the critical considerations for each synthetic step. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Trifluoroethyl Azetidine Moiety

The confluence of the strained azetidine ring system and the electron-withdrawing trifluoroethyl group creates a unique chemical entity with significant potential in drug design. Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] Their constrained nature allows for precise positioning of substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.

The introduction of fluorine, particularly as a trifluoromethyl or trifluoroethyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the trifluoroethyl group lowers the basicity (pKa) of the azetidine nitrogen, which can mitigate off-target effects, such as interactions with aminergic GPCRs, and improve oral bioavailability.[4] Consequently, this compound serves as a key intermediate for the synthesis of more complex molecules where these properties are desired.

Retrosynthetic Analysis and Key Strategic Considerations

Two principal retrosynthetic disconnections are considered for the synthesis of the target compound. These approaches offer flexibility in terms of starting material availability and desired protecting group strategy.

G cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Reductive Amination target This compound route1_intermediate Protected this compound target->route1_intermediate Deprotection route2_intermediate Protected this compound target->route2_intermediate Deprotection route1_precursor Protected Azetidin-3-amine route1_intermediate->route1_precursor trifluoroethylating_agent Trifluoroethylating Agent route1_intermediate->trifluoroethylating_agent route2_precursor_ketone Protected Azetidin-3-one route2_intermediate->route2_precursor_ketone trifluoroethylamine 2,2,2-Trifluoroethylamine route2_intermediate->trifluoroethylamine

Caption: Retrosynthetic analysis of this compound.

  • Route 1: N-Alkylation of a 3-Aminoazetidine Derivative. This approach involves the formation of the bond between the azetidine nitrogen and the trifluoroethyl group. A common precursor for this route is tert-butyl azetidin-3-ylcarbamate, where the 3-amino group is protected.[5][6][7][8]

  • Route 2: Reductive Amination of an Azetidin-3-one Derivative. This strategy forms the bond between the azetidine at the 3-position and the amino nitrogen, with the trifluoroethyl group already attached to the nitrogen. The key starting material for this route is typically a protected azetidin-3-one, such as 1-Boc-3-azetidinone.[1][9]

The choice between these routes may depend on the commercial availability and cost of the starting materials and reagents. Both pathways converge on a protected intermediate, which is then deprotected to yield the final product. The tert-butoxycarbonyl (Boc) group is a common and versatile choice for protecting the amino functionalities due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[10][11]

Synthetic Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of this compound.

Route 1: N-Alkylation of tert-Butyl Azetidin-3-ylcarbamate

This route commences with the readily available tert-butyl azetidin-3-ylcarbamate. The key step is the N-alkylation with a suitable 2,2,2-trifluoroethylating agent.

G cluster_reagents start tert-Butyl Azetidin-3-ylcarbamate intermediate tert-Butyl (1-(2,2,2-Trifluoroethyl)azetidin-3-yl)carbamate start->intermediate N-Alkylation final This compound intermediate->final Boc Deprotection reagent1 2,2,2-Trifluoroethylating Agent (e.g., CF3CH2OTf) reagent2 Acid (e.g., TFA or HCl)

Caption: Workflow for the N-Alkylation Route.

Step 1: Synthesis of tert-Butyl (1-(2,2,2-Trifluoroethyl)azetidin-3-yl)carbamate

The N-alkylation of the azetidine nitrogen is typically achieved using a highly reactive trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar halide. The use of a non-nucleophilic base is crucial to prevent side reactions.

ParameterConditionRationale
Starting Material tert-Butyl azetidin-3-ylcarbamateCommercially available, with the 3-amino group protected.
Reagent 2,2,2-Trifluoroethyl triflateHighly reactive electrophile for efficient alkylation.
Base Diisopropylethylamine (DIPEA) or Proton SpongeNon-nucleophilic to avoid competing with the azetidine nitrogen.
Solvent Dichloromethane (DCM) or AcetonitrileAprotic solvents to prevent reaction with the triflate.
Temperature 0 °C to room temperatureTo control the exothermic reaction.

Experimental Protocol:

  • To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamate.

Step 2: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.[10][12][13]

ParameterConditionRationale
Starting Material tert-Butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamateThe protected intermediate from the previous step.
Reagent Trifluoroacetic acid (TFA) or 4M HCl in DioxaneStrong acids to efficiently cleave the Boc group.
Solvent Dichloromethane (DCM) or neat TFATo dissolve the starting material.
Temperature 0 °C to room temperatureThe reaction is typically rapid at these temperatures.

Experimental Protocol:

  • Dissolve tert-butyl (1-(2,2,2-trifluoroethyl)azetidin-3-yl)carbamate (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a cold aqueous solution of sodium hydroxide or potassium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Reductive Amination of 1-Boc-3-azetidinone

This alternative route involves the reductive amination of a commercially available azetidinone with 2,2,2-trifluoroethylamine.

G cluster_reagents start 1-Boc-3-azetidinone intermediate tert-Butyl 3-((2,2,2-Trifluoroethyl)amino)azetidine-1-carboxylate start->intermediate Reductive Amination final This compound intermediate->final Boc Deprotection reagent1 2,2,2-Trifluoroethylamine NaBH(OAc)3 reagent2 Acid (e.g., TFA or HCl)

Caption: Workflow for the Reductive Amination Route.

Step 1: Synthesis of tert-Butyl 3-((2,2,2-Trifluoroethyl)amino)azetidine-1-carboxylate

Reductive amination is a robust and widely used method for C-N bond formation.[1][7] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.[1][14]

ParameterConditionRationale
Starting Material 1-Boc-3-azetidinoneA common and commercially available building block.
Reagent 2,2,2-TrifluoroethylamineThe source of the trifluoroethylamino group.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion intermediate.
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are compatible with the reaction conditions.
Temperature Room temperatureThe reaction proceeds efficiently at ambient temperature.

Experimental Protocol:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq.) in 1,2-dichloroethane (DCE), add 2,2,2-trifluoroethylamine (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-((2,2,2-trifluoroethyl)amino)azetidine-1-carboxylate.

Step 2: Deprotection to Yield this compound

The deprotection of the Boc group is carried out under acidic conditions, analogous to the final step in Route 1.

Experimental Protocol:

The protocol for this step is identical to that described in Route 1, Step 2.

Trustworthiness and Self-Validation: Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a thorough analytical characterization is essential. The following techniques are recommended at each stage:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product, and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. The characteristic shifts and coupling patterns will confirm the formation of the desired product and rule out isomeric impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: N-alkylation of a protected 3-aminoazetidine and reductive amination of a protected azetidin-3-one. Both strategies utilize standard and well-documented organic transformations. The choice of route will likely be dictated by the availability of starting materials and the specific requirements of the research program. The protocols provided in this guide, based on established methodologies, offer a solid foundation for the successful synthesis and purification of this valuable fluorinated building block, thereby enabling its application in the development of novel therapeutics.

References

The Emergence of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as solubility and metabolic stability. The introduction of a trifluoroethyl group at the 1-position of the azetidine ring, specifically in 1-(2,2,2-trifluoroethyl)azetidin-3-amine and its analogs, offers a powerful strategy to modulate lipophilicity, basicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of molecules.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its structural analogs can be approached through several strategic pathways. A common method involves the N-alkylation of a protected 3-aminoazetidine precursor with a suitable trifluoroethylating agent.

Generalized Synthetic Protocol: N-Trifluoroethylation of 3-Aminoazetidine

This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs.

Step 1: Protection of 3-Aminoazetidine Commercially available 3-aminoazetidine is typically protected to prevent side reactions at the amine functionality during the subsequent N-alkylation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine.

Step 2: N-Trifluoroethylation The protected 3-aminoazetidine is then N-alkylated using a trifluoroethylating agent. A practical and catalyst-free method involves the use of trifluoroacetic acid (TFA) in the presence of a silane reducing agent, such as phenylsilane (PhSiH₃).[2] This reaction proceeds without the need for harsh conditions or expensive catalysts.[2]

Step 3: Deprotection The final step involves the removal of the protecting group to yield the desired this compound. For a Boc-protected intermediate, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent like dichloromethane or dioxane.

Structural Analogs and Their Therapeutic Potential

The this compound core can be readily modified to generate a diverse library of structural analogs with a wide range of therapeutic applications. Key areas of modification include substitution at the 3-amino group and modification of the azetidine ring itself.

Key Structural Analogs and Their Applications:
Analog ClassTherapeutic Target/ApplicationRationale for Modification
N-Aryl/Heteroaryl Amides STAT3 Inhibition (Oncology)The amide linkage allows for the introduction of various aromatic and heteroaromatic systems that can interact with the SH2 domain of STAT3.[3][4]
N-Alkyl/Cycloalkyl Amines GABA Uptake Inhibition (Neurology)Lipophilic N-substituents can enhance binding to GABA transporters (GATs).[5]
Spirocyclic Azetidines Antibacterial (Infectious Diseases)The rigid spirocyclic scaffold can confer novel binding modes and improved activity against bacterial targets.[4]

Mechanism of Action: A Focus on STAT3 Inhibition

A significant body of research has focused on the development of this compound analogs as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]

The STAT3 Signaling Pathway and Point of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent activation of target gene transcription, which promotes cell proliferation, survival, and angiogenesis.[6]

Azetidine-based inhibitors have been shown to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[7] Some novel azetidine analogs have even been found to bind irreversibly to cysteine residues within the DNA-binding domain of STAT3.[7]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Inhibitor Azetidine Analog Inhibitor->STAT3_dimer Inhibits Dimerization Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound analogs requires a suite of well-established in vitro and cell-based assays.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is a cornerstone for determining the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[4]

Materials:

  • Nuclear extracts containing activated STAT3 (e.g., from NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Test compounds dissolved in DMSO.

  • Polyacrylamide gel and electrophoresis apparatus.

Procedure:

  • Pre-incubate nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

  • Visualize the bands using autoradiography.

  • Quantify the inhibition of the STAT3:DNA complex formation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of STAT3 in a cellular context.[6]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Treat cultured cancer cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated STAT3 and total STAT3.

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of the inhibitor on STAT3 phosphorylation.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of this compound analogs.

Key SAR Insights for Azetidine-Based STAT3 Inhibitors:
  • Azetidine Ring: The 4-membered ring provides a rigid scaffold that improves potency compared to more flexible acyclic or larger ring systems.[4]

  • Stereochemistry: For (R)-azetidine-2-carboxamide analogs, the (R)-enantiomer is generally more potent than the (S)-enantiomer.[4]

  • N-1 Substitution: The 2,2,2-trifluoroethyl group enhances metabolic stability and can improve cell permeability.

  • C-3 Amine Substitution: The nature of the substituent on the 3-amino group is critical for target engagement. For STAT3 inhibitors, bulky hydrophobic groups that can occupy the hydrophobic pocket of the SH2 domain are often preferred.[3]

SAR_Workflow Start Lead Azetidine Compound Synthesis Synthesis of Analogs Start->Synthesis In_Vitro In Vitro Screening (EMSA, ITC) Synthesis->In_Vitro Cell_Based Cell-Based Assays (Viability, Western Blot) In_Vitro->Cell_Based SAR_Analysis Structure-Activity Relationship Analysis Cell_Based->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide provides a detailed theoretical prediction of the spectroscopic data for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. As of the latest search, publicly available, experimentally determined NMR, IR, and MS spectra for this specific compound are not available. The following analysis is based on established principles of organic spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Introduction

This compound is a fluorinated aliphatic amine that holds potential as a valuable building block in medicinal chemistry. The incorporation of the trifluoroethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prevalent scaffold in many bioactive compounds. This guide provides a comprehensive overview of the expected spectroscopic features of this compound, which are crucial for its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Data

Methodology Insight: The predicted chemical shifts are based on the electronegativity of neighboring atoms and the anisotropic effects of the chemical bonds. The trifluoromethyl group and the nitrogen atoms will have a significant deshielding effect on adjacent protons.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H on NH₂1.5 - 2.5broad singlet2H
H on C33.0 - 3.5quintet1H
H on C2, C43.5 - 4.0multiplet4H
H on C52.8 - 3.2quartet2H

Interpretation:

  • The protons on the primary amine (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The proton at the C3 position is expected to be a quintet due to coupling with the four neighboring protons on C2 and C4.

  • The protons on the azetidine ring (C2 and C4) will likely appear as a complex multiplet due to coupling with each other and with the proton at C3.

  • The methylene protons of the trifluoroethyl group (C5) are predicted to be a quartet due to coupling with the three fluorine atoms on the adjacent carbon.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C345 - 55
C2, C455 - 65
C550 - 60 (quartet, J ≈ 30-40 Hz)
C6120 - 130 (quartet, J ≈ 270-280 Hz)

Interpretation:

  • The carbon atoms of the azetidine ring (C2, C3, C4) are expected in the aliphatic amine region.

  • The carbon of the trifluoroethyl group attached to the nitrogen (C5) will be split into a quartet by the three fluorine atoms.

  • The trifluoromethyl carbon (C6) will also appear as a quartet with a much larger coupling constant, which is characteristic of CF₃ groups.

Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
CF₃-70 to -80triplet

Interpretation:

  • The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a single resonance. This signal will be split into a triplet due to coupling with the two protons on the adjacent carbon (C5).

II. Infrared (IR) Spectroscopy

Methodology Insight: IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on the characteristic absorption bands of amines and fluorinated compounds.[1][2][3]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretchPrimary amine
2950 - 2850C-H stretchAliphatic
1650 - 1580N-H bendPrimary amine
1250 - 1020C-N stretchAliphatic amine
1350 - 1150C-F stretchTrifluoromethyl group

Interpretation:

  • The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[1]

  • Aliphatic C-H stretching will be observed between 2950 and 2850 cm⁻¹.

  • The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.

  • Strong absorption bands due to the C-F stretching of the trifluoromethyl group are predicted to appear in the 1350-1150 cm⁻¹ region.

III. Mass Spectrometry (MS)

Methodology Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation is based on the stability of the resulting carbocations and neutral losses.

Predicted Molecular Ion:

  • [M]⁺˙: m/z = 154.07

Predicted Fragmentation Pattern

M [M]⁺˙ m/z = 154 F1 [M - NH₂]⁺ m/z = 138 M->F1 - •NH₂ F2 [M - CF₃]⁺ m/z = 85 M->F2 - •CF₃ F4 [C₂H₂F₃N]⁺˙ m/z = 97 M->F4 cleavage F3 [C₄H₈N]⁺ m/z = 70 F2->F3 - CH₂

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

  • The molecular ion peak ([M]⁺˙) is expected at m/z 154.

  • Loss of the amino group (•NH₂) would result in a fragment at m/z 138.

  • A common fragmentation for trifluoromethyl compounds is the loss of the CF₃ radical, leading to a fragment at m/z 85.

  • Cleavage of the azetidine ring can lead to various smaller fragments. A fragment corresponding to the azetidinyl cation attached to the trifluoroethyl group might be observed. Alpha-cleavage next to the nitrogen of the azetidine ring is also a likely fragmentation pathway.

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument for the chosen solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization:

    • ESI: For polar molecules, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is a soft ionization technique that will likely produce the protonated molecule [M+H]⁺.

    • EI: For volatile compounds, introduce the sample into the vacuum of the mass spectrometer where it is bombarded with high-energy electrons. This is a hard ionization technique that will produce the molecular ion and extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, and a mass spectrum is generated.

References

A Technical Guide to the Physicochemical Properties of Trifluoroethylated Azetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoroethylated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique conformational properties and vectoral exit points offer a compelling alternative to more commonly employed saturated heterocycles like pyrrolidine and piperidine. The introduction of a trifluoroethyl group (-CH₂CF₃) onto the azetidine core further enhances its desirability by modulating key physicochemical parameters that are critical for a compound's pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the core physical characteristics of trifluoroethylated azetidines, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging these properties. We will delve into the causality behind experimental choices for characterizing these molecules and provide detailed, self-validating protocols for their assessment.

Lipophilicity (LogP/LogD): Navigating the Cellular Maze

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The trifluoroethyl group significantly impacts the lipophilicity of the parent azetidine scaffold.

The Influence of the Trifluoroethyl Group

The trifluoroethyl moiety generally increases lipophilicity due to the presence of the three fluorine atoms.[4] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, a crucial step for reaching its intracellular target.[3] However, the effect of fluorination on lipophilicity is not always straightforward and can be influenced by the overall molecular context.[5][6]

Quantitative Assessment of Lipophilicity

The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard metric for lipophilicity.[7]

PropertyTypical Range for Trifluoroethylated AzetidinesImplication in Drug Discovery
LogP/LogD 0.5 - 3.5Modulates membrane permeability and aqueous solubility.

Table 1: General Lipophilicity Profile of Trifluoroethylated Azetidines.

Experimental Protocol: LogP Determination by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for LogP determination.[8]

Objective: To determine the octanol-water partition coefficient (LogP) of a neutral trifluoroethylated azetidine.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Separatory funnel

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate overnight.

  • Standard Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous standard solution with an equal volume of the n-octanol phase.

  • Equilibration: Shake the funnel for at least 1 hour at a constant temperature to ensure complete partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the test compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water ) where [Compound]octanol is determined by mass balance: [Compound]initial aqueous - [Compound]final aqueous.

Basicity (pKa): The Protonation State and its Consequences

The basicity of the azetidine nitrogen is a pivotal characteristic, influencing a compound's solubility, receptor interactions, and potential for off-target effects. The strong electron-withdrawing nature of the trifluoroethyl group significantly modulates this property.

Inductive Effects of the Trifluoroethyl Group

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group. When attached to the azetidine nitrogen via an ethyl linker, it reduces the electron density on the nitrogen atom through the inductive effect. This decrease in electron density lowers the basicity of the nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterpart.[9]

CompoundTypical pKa of Conjugate AcidRationale
Azetidine~11.29High electron density on nitrogen.
N-ethylazetidine~11.1Alkyl group is weakly electron-donating.
N-(2,2,2-trifluoroethyl)azetidine7.5 - 8.5Strong inductive electron withdrawal by the -CF₃ group.

Table 2: Comparative pKa Values of Azetidine Derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10][11]

Objective: To determine the pKa of a trifluoroethylated azetidine.

Materials:

  • Test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water to create a solution of known concentration (typically 1-10 mM).

  • Titration Setup: Place the beaker with the sample solution on a stir plate, immerse the pH electrode, and begin gentle stirring.

  • Titration: Add the standardized HCl solution in small, precise increments from the burette. Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the steepest part of the titration curve (the equivalence point). This can be more accurately determined from the first or second derivative of the titration curve.[12][13]

Conformational Preferences: Shape-Shifting for Biological Activity

The four-membered azetidine ring is not planar and exists in a puckered conformation.[14] The substituents on the ring, including the trifluoroethyl group, can significantly influence the preferred ring pucker and the orientation of the substituents, which in turn affects how the molecule interacts with its biological target.

Azetidine Ring Puckering

The azetidine ring can adopt two primary puckered conformations, often described by a puckering angle and a pseudo-rotational phase angle. The energy barrier between these conformations is relatively low, allowing for dynamic interconversion.

Impact of Trifluoroethylation on Conformation

The bulky and electronegative trifluoroethyl group can introduce steric and electronic biases that favor a particular ring conformation. Computational modeling and NMR spectroscopy are powerful tools for elucidating these conformational preferences.[14]

Experimental Workflow: Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution.[15][16]

Objective: To elucidate the preferred conformation of a trifluoroethylated azetidine in solution.

Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve compound in deuterated solvent h1_nmr 1D ¹H NMR prep->h1_nmr f19_nmr 1D ¹⁹F NMR prep->f19_nmr cosy 2D COSY h1_nmr->cosy noesy 2D NOESY/ROESY h1_nmr->noesy hsqc 2D ¹H-¹³C HSQC h1_nmr->hsqc coupling Measure J-couplings cosy->coupling noe Analyze NOE correlations noesy->noe structure Determine 3D structure and conformation hsqc->structure model Computational Modeling coupling->model noe->model model->structure

Caption: Workflow for Conformational Analysis using NMR.

Key Steps:

  • ¹H and ¹⁹F NMR: Provide information on the chemical environment of protons and fluorine atoms.[17][18]

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the azetidine ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial distance constraints for determining the three-dimensional structure.[19]

  • J-Coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle and can be used to determine the ring pucker.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[20][21] High metabolic stability is often desirable to ensure a longer drug half-life and sustained therapeutic effect.[22]

The "Metabolic Shielding" Effect of Trifluoroethylation

The introduction of a trifluoroethyl group can significantly enhance metabolic stability.[23][24] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the bulky CF₃ group can sterically hinder access of metabolic enzymes to adjacent sites on the molecule, a concept known as "metabolic shielding."[25]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common in vitro method to assess metabolic stability.[26][27][28][29]

Objective: To determine the in vitro metabolic stability of a trifluoroethylated azetidine.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Methodology:

G cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis mix Prepare incubation mixture: Compound, microsomes, buffer pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate reaction with NADPH regenerating system pre_incubate->start_reaction t0 t = 0 min start_reaction->t0 t5 t = 5 min t0->t5 t15 t = 15 min t5->t15 t30 t = 30 min t15->t30 t60 t = 60 min t30->t60 quench Quench aliquots with ice-cold acetonitrile t60->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot % remaining vs. time lcms->plot calculate Calculate t½ and Clint plot->calculate

Caption: In Vitro Metabolic Stability Assay Workflow.

Key Steps:

  • Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of an NADPH regenerating system, which provides the necessary cofactors for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

ParameterCalculationSignificance
In vitro t½ (min) 0.693 / kTime taken for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint, µL/min/mg protein) (V/P) * kRate of metabolism independent of blood flow.

Table 3: Key Parameters from In Vitro Metabolic Stability Assays. (k = elimination rate constant, V = incubation volume, P = protein concentration).

Conclusion: A Versatile Scaffold for Drug Design

Trifluoroethylated azetidines represent a powerful and versatile class of building blocks in medicinal chemistry. Their unique physicochemical properties, including modulated lipophilicity and basicity, distinct conformational preferences, and enhanced metabolic stability, provide drug designers with a valuable toolset to overcome common challenges in drug development. A thorough understanding and experimental characterization of these properties, as outlined in this guide, are essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

Unlocking the Therapeutic Potential of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: A Technical Guide for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics targeting central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. Within this landscape, the modulation of glutamatergic neurotransmission via inhibition of the Glycine Transporter 1 (GlyT1) has emerged as a promising strategy, particularly for addressing the cognitive and negative symptoms of schizophrenia. This technical guide delves into the scientific rationale and experimental pathways for investigating the biological activity of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine, a compelling yet under-documented small molecule. By leveraging established principles of GlyT1 inhibitor design and function, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this novel chemical entity. We will dissect the hypothesized mechanism of action, provide detailed in-vitro and in-vivo experimental protocols, and present a logical workflow for its evaluation as a potential CNS therapeutic.

Introduction: The Azetidine Scaffold and the Promise of GlyT1 Inhibition

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a trifluoroethyl group can further enhance metabolic stability and blood-brain barrier penetration due to the unique properties of fluorine.[2] While specific biological data for this compound is not extensively published, its structural motifs strongly suggest a potential interaction with the Glycine Transporter 1 (GlyT1).

GlyT1 is a key regulator of glycine levels in the synaptic cleft.[3] Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[4] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[5] By inhibiting GlyT1, the reuptake of glycine from the synapse is slowed, leading to an increase in its local concentration.[6] This, in turn, potentiates NMDA receptor activity, offering a therapeutic avenue to ameliorate the symptoms of schizophrenia and other CNS disorders characterized by glutamatergic dysregulation.[7][8]

This guide, therefore, puts forth the central hypothesis that This compound acts as a selective inhibitor of GlyT1 , and outlines a comprehensive strategy to validate this hypothesis and explore its therapeutic utility.

Hypothesized Mechanism of Action: Potentiation of NMDA Receptor Function

The proposed biological activity of this compound is centered on its ability to inhibit GlyT1, thereby enhancing NMDA receptor-mediated neurotransmission. The following diagram illustrates this hypothesized signaling pathway.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_cleft Synaptic Cleft PreSynaptic Presynaptic Neuron Glutamate Glutamate PreSynaptic->Glutamate Release PostSynaptic Postsynaptic Neuron GlialCell Glial Cell Glycine Glycine GlialCell->Glycine Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 NMDAR->PostSynaptic Activation & Ca2+ Influx GlyT1->GlialCell Compound 1-(2,2,2-Trifluoroethyl) azetidin-3-amine Compound->GlyT1 Inhibition

Caption: Hypothesized mechanism of this compound action.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is essential, progressing from in-vitro target engagement to in-vivo efficacy models.

In-Vitro Characterization: Confirming GlyT1 Inhibition

The initial phase of investigation focuses on confirming direct interaction with and inhibition of the GlyT1 transporter.

3.1.1. Primary Screening: Glycine Uptake Assay

This assay provides a direct measure of the compound's ability to inhibit GlyT1 function.

  • Principle: To measure the uptake of radiolabeled glycine ([³H]glycine) into cells recombinantly expressing human GlyT1. A reduction in glycine uptake in the presence of the test compound indicates inhibitory activity.

  • Protocol:

    • Cell Culture: Culture a stable cell line (e.g., CHO or HEK293 cells) expressing human GlyT1.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Assay:

      • Plate the GlyT1-expressing cells in a 96-well plate.

      • Pre-incubate the cells with varying concentrations of the test compound or a known GlyT1 inhibitor (e.g., Sarcosine) as a positive control.[9]

      • Initiate glycine uptake by adding a solution containing [³H]glycine.

      • Incubate for a defined period at 37°C.

      • Terminate the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of glycine uptake is inhibited).

3.1.2. Selectivity Profiling: Counter-Screening Against GlyT2

To establish selectivity, it is crucial to assess the compound's activity against the closely related Glycine Transporter 2 (GlyT2).

  • Principle: Similar to the GlyT1 uptake assay, but using a cell line expressing human GlyT2.

  • Protocol: Follow the same procedure as the GlyT1 glycine uptake assay, substituting the GlyT1-expressing cell line with a GlyT2-expressing cell line.

  • Data Analysis: Determine the IC₅₀ value for GlyT2 inhibition and compare it to the GlyT1 IC₅₀ to establish a selectivity ratio.

3.1.3. Advanced Characterization: MS Binding Assays

Mass spectrometry-based binding assays offer a direct and label-free method to determine binding affinity.[10][11]

  • Principle: This method quantifies the displacement of a known GlyT1 ligand (reporter ligand) by the test compound from the transporter protein.

  • Protocol:

    • Membrane Preparation: Prepare cell membrane fractions from GlyT1-expressing cells.

    • Binding Reaction: Incubate the membrane preparation with a known concentration of a reporter ligand and varying concentrations of this compound.

    • Separation and Detection: Separate the bound and free reporter ligand and quantify the amount of bound ligand using LC-MS/MS.

    • Data Analysis: Determine the pKi value, which represents the negative logarithm of the inhibitory constant.

In_Vitro_Workflow Start Compound Synthesis & Purification GlyT1_Assay Primary Screen: [³H]Glycine Uptake Assay (GlyT1) Start->GlyT1_Assay GlyT2_Assay Selectivity Screen: [³H]Glycine Uptake Assay (GlyT2) GlyT1_Assay->GlyT2_Assay MS_Binding Affinity Determination: MS Binding Assay GlyT2_Assay->MS_Binding Data_Analysis Data Analysis: IC₅₀ (GlyT1, GlyT2) pKi (GlyT1) MS_Binding->Data_Analysis Decision Potent & Selective? Data_Analysis->Decision Proceed Proceed to In-Vivo Studies Decision->Proceed Yes Stop Stop/Optimize Decision->Stop No

Caption: Workflow for in-vitro characterization.

In-Vivo Evaluation: Assessing Therapeutic Potential

Following successful in-vitro characterization, the focus shifts to evaluating the compound's effects in living organisms, particularly in animal models relevant to schizophrenia.

3.2.1. Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical.

  • Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life, and brain penetration.

  • Methodology: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous) and collect blood and brain tissue samples at various time points. Analyze the samples using LC-MS/MS to determine compound concentrations.

3.2.2. Preclinical Models of Schizophrenia

Several animal models are used to mimic different aspects of schizophrenia.

  • NMDA Receptor Hypofunction Models: These models are highly relevant for testing GlyT1 inhibitors.[12]

    • Phencyclidine (PCP) or Ketamine-Induced Hyperlocomotion: Acute administration of NMDA receptor antagonists like PCP or ketamine induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of this compound to attenuate this hyperlocomotion would be a key indicator of efficacy.

    • PCP-Induced Cognitive Deficits: Chronic administration of PCP can induce cognitive deficits in tasks such as the novel object recognition test or the Morris water maze, modeling the cognitive symptoms of schizophrenia.[12] The reversal of these deficits by the test compound would provide strong evidence of its pro-cognitive effects.[5]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. The ability of the compound to restore PPI deficits induced by psychomimetic drugs (e.g., apomorphine or PCP) is a valuable indicator of antipsychotic potential.

Table 1: Key In-Vivo Assays and Expected Outcomes

AssayAnimal ModelMeasured EndpointExpected Outcome with Active Compound
PCP-Induced HyperlocomotionMice or RatsLocomotor activity (e.g., beam breaks)Attenuation of PCP-induced increase in locomotor activity
Novel Object RecognitionRatsTime spent exploring a novel vs. familiar objectReversal of PCP-induced deficit in novel object recognition[5]
Prepulse Inhibition (PPI)RatsPercentage of startle response inhibitionRestoration of PCP- or apomorphine-induced PPI deficit[12]
In-Vivo MicrodialysisRatsExtracellular glycine levels in the prefrontal cortexDose-dependent increase in extracellular glycine concentrations[13]

Conclusion and Future Directions

This technical guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of this compound as a novel GlyT1 inhibitor for the treatment of CNS disorders. The proposed experimental cascade, from in-vitro target validation to in-vivo efficacy testing in relevant animal models, offers a clear and logical path for drug development professionals. Positive outcomes from these studies would not only validate the therapeutic potential of this specific molecule but also reinforce the utility of the trifluoroethylated azetidine scaffold in designing next-generation CNS therapeutics. Further investigations could include detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advanced safety and toxicology profiling.

References

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Quality Assessment of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine for Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic ring systems, often leading to improved binding affinity and novel intellectual property.[1] When combined with fluorine, specifically the 2,2,2-trifluoroethyl group, the resulting building block, this compound, becomes particularly valuable. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding interactions by altering the electronic properties of the parent molecule.[2][3][4] Consequently, this amine serves as a critical intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system where pharmacokinetic properties are paramount.[5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the procurement landscape, quality control considerations, and handling protocols for this compound, ensuring its effective integration into research and development pipelines.

Chapter 1: Chemical Identity and Sourcing Landscape

This compound is primarily available as the free base or as a dihydrochloride salt. The choice between these forms is critical and depends on the intended subsequent chemistry, solubility requirements, and handling considerations.

  • This compound (Free Base)

    • CAS Number: 1339236-05-3[6]

    • Molecular Formula: C₅H₉F₃N₂

    • Molecular Weight: 154.13 g/mol

  • This compound dihydrochloride (Salt)

    • CAS Number: 1820648-37-0[7]

    • Molecular Formula: C₅H₁₁Cl₂F₃N₂

    • Molecular Weight: 227.06 g/mol

Supplier Availability and Procurement

The compound is offered by a range of specialized chemical suppliers who focus on providing novel building blocks for pharmaceutical research. Availability typically spans from milligram-scale for initial screening to gram-scale for lead optimization studies.

SupplierProduct NameCAS No.FormTypical PurityAvailable Quantities
BLDpharm This compound1339236-05-3Free Base≥95%mg to g scale
BLDpharm This compound dihydrochloride1820648-37-0Dihydrochloride≥95%mg to g scale[7]
Generic Suppliers This compound1339236-05-3Free Base~95%100 mg, 1 g

Procurement Insight: When selecting a supplier, it is crucial to inquire about the batch-specific purity and the analytical data provided (e.g., ¹H NMR, LC-MS). For Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) applications, suppliers offering enhanced quality control and documentation are necessary.[8] Note that this is a specialized reagent, and while some suppliers may list it, it could be synthesized on demand, potentially leading to longer lead times.

Chapter 2: Synthetic Origins and Potential Impurity Profile

Understanding the synthetic route to this compound is paramount for anticipating potential impurities that could confound experimental results. While specific proprietary methods vary, a general and logical synthetic approach can be inferred from established azetidine chemistry.[9][10]

A plausible synthetic pathway involves the N-alkylation of a protected azetidine precursor. The choice of protecting group on the amine is critical for directing the reaction and ensuring a clean final product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Deprotection Start N-Boc-azetidin-3-one Step1 Reductive Amination (e.g., NH3, NaBH(OAc)3) Start->Step1 Intermediate1 N-Boc-azetidin-3-amine Step1->Intermediate1 Step2 Alkylation (CF3CH2OTf or CF3CH2I, Base) Intermediate1->Step2 Intermediate2 N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine Step2->Intermediate2 Step3 Boc Deprotection (e.g., TFA or HCl) Intermediate2->Step3 FinalProduct This compound (as free base or salt) Step3->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Common Process-Related Impurities:
  • Unreacted Starting Material: Traces of N-Boc-azetidin-3-amine may remain if the alkylation step is incomplete.

  • Over-alkylation Products: While less likely with a secondary amine precursor, side reactions are always a possibility.

  • Residual Protecting Groups: Incomplete deprotection can leave traces of the N-Boc protected intermediate.

  • Reagents and Solvents: Residual triflating agents, bases (e.g., triethylamine), or solvents used in purification (e.g., ethyl acetate, dichloromethane).

Chapter 3: Essential Quality Control for Incoming Material

For any research, especially in drug discovery, verifying the identity and purity of key building blocks is a non-negotiable, self-validating step. Relying solely on the supplier's Certificate of Analysis (CoA) is insufficient. An independent in-house verification is essential for data integrity.

QC_Workflow cluster_tests Analytical Verification start Material Received check_docs Review Supplier CoA (Compare with Specs) start->check_docs run_tests Perform In-House QC Tests check_docs->run_tests nmr ¹H NMR & ¹⁹F NMR (Identity & Structure) lcms LC-MS (Purity & Mass Confirmation) decision Data Conforms to Specification? nmr->decision Identity Match? lcms->decision Purity ≥95%? accept Accept Lot (Release to Research) decision->accept Yes reject Reject Lot (Contact Supplier) decision->reject No

Caption: Incoming material quality control (QC) workflow.

Protocol 1: Identity and Purity Verification

Objective: To confirm the chemical structure and assess the purity of a newly received batch of this compound.

1. Proton NMR (¹H NMR) Spectroscopy - Identity Confirmation

  • Sample Preparation: Dissolve ~5 mg of the amine in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).
  • Expected Signals (Interpretive):
  • A quartet (q) integrating to 2H, corresponding to the -CH₂- group adjacent to the trifluoromethyl group, coupled to the three fluorine atoms.
  • A triplet (t) or more complex multiplet for the azetidine ring protons.
  • A broad singlet (s) for the primary amine (-NH₂) protons, which may exchange with residual water.
  • Causality: This technique confirms the core proton environment. The characteristic quartet from the trifluoroethyl group is a key diagnostic signal.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity and Mass Verification

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute to ~10-20 µg/mL with the initial mobile phase.
  • Chromatographic Conditions (Typical):
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.
  • Flow Rate: 0.4 mL/min.
  • Detector: UV at 214 nm and 254 nm.
  • Mass Spectrometry Conditions:
  • Mode: Electrospray Ionization, Positive (ESI+).
  • Expected Ion [M+H]⁺: 155.08 for the free base.
  • Acceptance Criteria: Purity should be ≥95% by UV area normalization. The primary peak should correspond to the expected mass-to-charge ratio.
  • Causality: LC-MS provides a robust assessment of purity by separating the main component from non-volatile impurities and confirms the molecular weight, providing orthogonal validation to NMR.

Chapter 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • The free base is alkaline and corrosive; avoid contact with skin and eyes. The dihydrochloride salt is acidic and hygroscopic.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]

    • For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[11]

Conclusion

This compound is a high-value building block for medicinal chemistry programs aiming to leverage the structural and pharmacokinetic benefits of small, fluorinated heterocycles.[12] While readily available from specialized suppliers, its effective use is contingent upon careful sourcing, rigorous incoming quality control, and proper handling. By implementing the verification protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Trifluoroethyl Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated motifs, the trifluoromethyl group (CF3) stands out for its profound ability to modulate the physicochemical and biological properties of a molecule. This guide provides a comprehensive technical overview of trifluoroethyl amines, a critical class of building blocks that serve as versatile precursors for introducing the trifluoroethyl moiety. We will delve into the fundamental properties of these amines, explore their synthesis, and detail their extensive applications in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry in their synthetic endeavors.

Part 1: The Strategic Importance of the Trifluoromethyl Moiety in Modern Chemistry

The introduction of a trifluoromethyl group can dramatically alter the properties of a parent molecule, often leading to significant improvements in its performance as a drug or agrochemical.[1] This is attributed to the unique electronic properties and steric profile of the CF3 group.

Enhancing Physicochemical Properties: Lipophilicity and Metabolic Stability

The trifluoromethyl group is highly lipophilic due to the electronegativity of the fluorine atoms.[1] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[2][3]

Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1] This enhanced metabolic stability often translates to a longer biological half-life, requiring less frequent dosing and potentially reducing side effects.[2]

Modulation of Biological Activity: pKa, Binding Affinity, and Conformation

The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[3] For instance, placing a CF3 group adjacent to an amine will decrease its basicity. This modulation can be crucial for optimizing a drug's interaction with its biological target and for improving its oral bioavailability.

The size and stereoelectronic properties of the CF3 group can also lead to enhanced binding affinity and selectivity for a target receptor or enzyme.[3] By occupying specific hydrophobic pockets in a binding site, the trifluoromethyl group can create more potent and selective therapeutic agents.[4]

The Trifluoromethyl Group as a "Super-Methyl" Bioisostere

The trifluoromethyl group is often considered a "super-methyl" group. While it is sterically larger than a methyl group, it can sometimes mimic its spatial requirements while offering distinct electronic properties. This bioisosteric replacement of a methyl group with a trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacological profile.[3]

Part 2: 2,2,2-Trifluoroethylamine: A Versatile Building Block

2,2,2-Trifluoroethylamine (TFEA) is a primary amine bearing a trifluoromethyl group and is a cornerstone reagent for introducing the trifluoroethyl moiety in organic synthesis.

Physicochemical Properties of 2,2,2-Trifluoroethylamine

A summary of the key physicochemical properties of 2,2,2-trifluoroethylamine is presented in the table below.

PropertyValue
CAS Number 753-90-2
Molecular Formula C2H4F3N
Molecular Weight 99.05 g/mol
Appearance Colorless transparent liquid
Boiling Point 36-37 °C
Density 1.262 g/cm³
Melting Point -16.7 °C

Data sourced from commercial supplier information.[5]

The presence of the electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to ethylamine. This property influences its reactivity and handling.

Synthesis of 2,2,2-Trifluoroethylamine and its Derivatives

The synthesis of 2,2,2-trifluoroethylamine was first described by Gilman and Jones in 1943.[6] While various synthetic routes exist, a common laboratory and industrial approach involves the reduction of trifluoroacetamide or trifluoroacetonitrile.

graph Synthesis_of_TFEA { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Trifluoroacetamide [label="Trifluoroacetamide"]; Trifluoroacetonitrile [label="Trifluoroacetonitrile"]; TFEA [label="2,2,2-Trifluoroethylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Trifluoroacetamide -> TFEA [label="Reduction (e.g., LiAlH4)"]; Trifluoroacetonitrile -> TFEA [label="Reduction (e.g., H2, Catalyst)"]; }

Synthesis of 2,2,2-Trifluoroethylamine.

Derivatives of TFEA, such as N-2,2,2-trifluoroethylisatin ketimines, have also been synthesized and utilized as valuable intermediates in cycloaddition reactions.[7]

Safety and Handling Considerations

2,2,2-Trifluoroethylamine is a volatile and flammable liquid with an unpleasant odor.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored at low temperatures and protected from light.[8]

Part 3: Trifluoroethyl Amines as Nucleophiles in Organic Synthesis

The lone pair of electrons on the nitrogen atom of trifluoroethyl amines allows them to act as nucleophiles, participating in a variety of important chemical transformations.

N-Alkylation Reactions: Synthesis of N-(2,2,2-trifluoroethyl) Amines

Trifluoroethyl amines can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base.[9] This reaction is a direct method for introducing the trifluoroethylamino group into a molecule.

graph N_Alkylation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

TFEA [label="CF3CH2NH2"]; Alkyl_Halide [label="R-X"]; Base [label="Base"]; Product [label="CF3CH2NH-R", fillcolor="#FBBC05", fontcolor="#202124"];

TFEA -> Product; Alkyl_Halide -> Product; Base -> Product [style=dotted]; }

General scheme for N-alkylation of TFEA.

This protocol is a general procedure for the N-alkylation of an aromatic amine with an alkyl halide, a reaction type applicable to trifluoroethyl amines.[10][11]

Materials:

  • Aromatic amine (1.0 eq)

  • 2,2,2-Trifluoroethyl halide (e.g., bromide or iodide) (1.1 eq)

  • Base (e.g., K2CO3, 1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic amine and the anhydrous solvent.

  • Add the base to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the 2,2,2-trifluoroethyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(2,2,2-trifluoroethyl) aromatic amine.

Synthesis of Amides and Sulfonamides

Trifluoroethyl amines react with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form trifluoroethyl amides. Similarly, reaction with sulfonyl chlorides yields trifluoroethyl sulfonamides. These reactions are fundamental in constructing more complex molecules for various applications.

Ring-Opening Reactions of Epoxides and Aziridines

As nucleophiles, trifluoroethyl amines can open strained three-membered rings like epoxides and aziridines. This reaction provides access to β-amino alcohols and 1,2-diamines containing the trifluoroethyl moiety, which are valuable building blocks in medicinal chemistry.

Part 4: Construction of Trifluoromethylated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals.[12] Trifluoroethyl amines are key starting materials for the synthesis of a wide variety of trifluoromethylated heterocycles.[13]

Synthesis of Trifluoromethyl-Containing Pyrrolidines and Piperidines

Cyclization reactions of appropriately functionalized N-(2,2,2-trifluoroethyl) amines can lead to the formation of important saturated nitrogen heterocycles such as pyrrolidines and piperidines.[12][14] For instance, ring-closing metathesis of a diene-containing trifluoroethyl amine can be employed.[14]

Access to Trifluoromethylated Pyridines and other N-Heterocycles

Trifluoroethyl amines can be used in condensation reactions to construct various aromatic N-heterocycles. For example, they can be used to synthesize trifluoromethyl-substituted pyridines, which are prevalent in many agrochemicals.[15]

[3+2] Cycloaddition Reactions with N-2,2,2-Trifluoroethylisatin Ketimines

N-2,2,2-Trifluoroethylisatin ketimines, derived from 2,2,2-trifluoroethylamine, can act as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions.[7] This methodology provides an efficient route to chiral spiro[pyrrolidin-3,2′-oxindoles] containing a trifluoromethyl group.[7]

graph Cycloaddition { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Ketimine [label="N-2,2,2-Trifluoroethylisatin Ketimine"]; Dipolarophile [label="Dipolarophile"]; Catalyst [label="Chiral Catalyst"]; Product [label="Chiral Spiro[pyrrolidin-3,2'-oxindole]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ketimine -> Product; Dipolarophile -> Product; Catalyst -> Product [style=dotted]; }

Asymmetric [3+2] cycloaddition reaction.

This protocol is based on the work of Yuan and coworkers for the synthesis of spiro[pyrrolidin-3,2′-oxindoles].[7]

Materials:

  • N-2,2,2-Trifluoroethylisatin ketimine (1.0 eq)

  • α,β-Unsaturated aldehyde (1.2 eq)

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) (10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of N-2,2,2-trifluoroethylisatin ketimine in the solvent, add the chiral secondary amine catalyst.

  • Add the α,β-unsaturated aldehyde to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral spiro[pyrrolidin-3,2′-oxindole].

Part 5: Trifluoroethyl Amines in Catalysis and as Reagents

Beyond their role as nucleophilic building blocks, trifluoroethyl amines and their derivatives have found utility as catalysts and reagents in organic synthesis.

As a Weakly Basic Catalyst

Due to the electron-withdrawing effect of the CF3 group, 2,2,2-trifluoroethylamine is a weak base. This property allows it to be used as a catalyst in reactions that require a mild, non-nucleophilic base.[8]

In the Synthesis of Trifluorodiazoethane

2,2,2-Trifluoroethylamine hydrochloride is the precursor for the synthesis of trifluorodiazoethane (CF3CHN2), a valuable reagent for introducing the trifluoromethyl group.[6][16] Trifluorodiazoethane can be generated in situ and used in various transformations, including N-H insertion reactions.[6]

This protocol is based on the diazotization of 2,2,2-trifluoroethylamine hydrochloride.[6][17]

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Aniline or secondary aniline (substrate)

  • Catalyst (e.g., an iron porphyrin complex)[6]

  • Solvent system (e.g., water/ether)

Procedure:

  • Caution: Diazomethane and its derivatives are potentially explosive and should be handled with extreme care behind a blast shield.

  • At 0 °C, add a solution of sodium nitrite in water dropwise to a stirred mixture of 2,2,2-trifluoroethylamine hydrochloride in water and an organic solvent (e.g., ether).

  • After the addition, the reaction mixture containing the in situ generated trifluorodiazoethane is typically used directly in the next step without isolation.

  • To a solution of the aniline substrate and the catalyst in a suitable solvent, add the freshly prepared solution of trifluorodiazoethane.

  • Stir the reaction at the appropriate temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reductive Trifluoroethylation of Amines using Trifluoroacetic Acid

A practical, catalyst-free method for the reductive trifluoroethylation of amines has been developed using trifluoroacetic acid as an inexpensive and stable source of the trifluoroethyl group.[18] This reaction proceeds with a silane reducing agent and exhibits remarkable functional group tolerance.[18][19][20]

Part 6: Applications in Drug Discovery and Agrochemicals

The utility of trifluoroethyl amines in organic synthesis directly translates to their importance in the development of new pharmaceuticals and agrochemicals.

Case Studies of Marketed Drugs Synthesized Using Trifluoroethyl Amines

Several marketed drugs contain the trifluoroethylamino moiety. For example, the anti-cancer drug Sorafenib and the anti-arrhythmic drug Flecainide feature this structural motif. The synthesis of these molecules often involves the nucleophilic substitution of a halide with 2,2,2-trifluoroethylamine or a related derivative.

Role in the Synthesis of Modern Agrochemicals

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability.[21][22] Trifluoroethyl amines are key intermediates in the synthesis of numerous pesticides, including insecticides, herbicides, and fungicides.[5] For instance, they are used in the production of trifluoromethylpyridines, which are core structures in many crop protection agents.[15]

Part 7: Conclusion and Future Outlook

Trifluoroethyl amines, particularly 2,2,2-trifluoroethylamine, are indispensable tools in modern organic synthesis. Their unique properties, stemming from the presence of the trifluoromethyl group, make them highly valuable building blocks for the construction of complex molecules with enhanced biological and physicochemical properties. The diverse reactivity of trifluoroethyl amines as nucleophiles, catalyst precursors, and reagents ensures their continued and expanding role in the discovery and development of new pharmaceuticals and agrochemicals. Future research will likely focus on the development of new, more efficient methods for the synthesis of chiral trifluoroethyl amines and their application in asymmetric synthesis to access enantiomerically pure bioactive molecules.

Part 8: References

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (URL: 2)

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (URL: 1)

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: --INVALID-LINK--)

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (URL: --INVALID-LINK--)

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: --INVALID-LINK--)

  • Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. (URL: 5)

  • Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 - Changzhou Kangmei Chemical Industry Co.,Limited. (URL: --INVALID-LINK--)

  • What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?. (URL: 17)

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (URL: --INVALID-LINK--)

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (URL: --INVALID-LINK--)

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. (URL: --INVALID-LINK--)

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (URL: --INVALID-LINK--)

  • Synthesis of trifluoromethylated nitrogen-containing heterocycles - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of r-Trifluoromethylated Nitrogen Heterocycles - American Chemical Society. (URL: --INVALID-LINK--)

  • Trifluoroethylation reactions of secondary amines. Isolated yields... - ResearchGate. (URL: --INVALID-LINK--)

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem. (URL: --INVALID-LINK--)

  • The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. (URL: --INVALID-LINK--)

  • Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D. (URL: --INVALID-LINK--)

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (URL: --INVALID-LINK--)

  • 2,2,2-Trifluoroethylamine 99.5 753-90-2 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Scheme 1 Synthesis of trifluoroethyl amine and trifluorodiazoethane by Gilman and Jones. - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: --INVALID-LINK--)

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Publishing. (URL: --INVALID-LINK--)

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine - Benchchem. (URL: --INVALID-LINK--)

  • Experimental procedure for N-alkylation of primary amines - Benchchem. (URL: --INVALID-LINK--)

  • Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes | Organic Letters - ACS Publications. (URL: --INVALID-LINK--)

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide - Benchchem. (URL: --INVALID-LINK--)

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. (URL: --INVALID-LINK--)

  • Synthesis of tetrafluoroethyl- and tetrafluoroethylene-containing amines by the reaction of silanes with enamines under acidic conditions - PlumX. (URL: --INVALID-LINK--)

References

Methodological & Application

Application Notes & Protocols: Leveraging 1-(2,2,2-Trifluoroethyl)azetidin-3-amine for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of novel therapeutics, medicinal chemists face the perpetual challenge of optimizing molecular properties to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetics. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful approach to address these challenges. This document provides a detailed technical guide for researchers on the application of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine , a sophisticated building block that synergistically combines the benefits of a conformationally restricted azetidine scaffold with the property-modulating effects of an N-trifluoroethyl group. We will explore the scientific rationale behind its use, provide validated, step-by-step protocols for its incorporation into lead compounds, and detail the necessary analytical characterization methods.

The Strategic Rationale: Why Combine Azetidine and Trifluoroethyl Moieties?

The design of this compound is a deliberate convergence of two high-impact medicinal chemistry tactics: the use of small, saturated heterocycles and the strategic application of fluorine.

The Azetidine Core: A Scaffold for Precision

The four-membered azetidine ring is the smallest stable nitrogen-containing saturated heterocycle.[1] Its incorporation into drug candidates offers several distinct advantages over more common, flexible alkylamine chains or larger rings like piperidine and pyrrolidine.

  • Conformational Rigidity: The strained ring system significantly reduces the number of accessible conformations. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]

  • Improved Physicochemical Properties: As a "bioisostere" for various groups, the azetidine ring can enhance aqueous solubility and reduce lipophilicity compared to carbocyclic analogues, which is often beneficial for overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Defined Three-Dimensional Structure: The rigid framework provides well-defined exit vectors for substituents, allowing chemists to precisely control the spatial orientation of functional groups and optimize interactions with target proteins.

The N-Trifluoroethyl Group: A Tool for Metabolic and Physicochemical Tuning

The trifluoromethyl (-CF3) group is one of the most valuable tools in modern drug design.[2] When incorporated as an N-trifluoroethyl substituent, it imparts a unique set of properties.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group highly resistant to metabolic degradation, particularly oxidative N-dealkylation, a common metabolic pathway for N-alkyl amines.[2] This can lead to a longer drug half-life and reduced metabolic burden.[2]

  • pKa Modulation: The potent electron-withdrawing nature of the CF3 group significantly lowers the basicity (pKa) of the azetidine nitrogen. This is a critical feature for mitigating liabilities associated with high basicity, such as off-target activity at aminergic GPCRs or blockade of the hERG potassium channel, a key cardiotoxicity risk.

  • Increased Lipophilicity: The trifluoromethyl group is lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[2][4] This effect, balanced by the inherent polarity of the azetidine core, allows for fine-tuning of a compound's overall lipophilicity.

The 3-Amine: The Gateway for Derivatization

The primary amine at the 3-position serves as a versatile chemical handle. It allows for the straightforward installation of a wide array of functional groups through robust and well-established chemical reactions, such as amide bond formation and reductive amination.[5][6] This enables rapid exploration of the structure-activity relationship (SAR) to optimize target engagement and other molecular properties.

Data Summary: Physicochemical Impact
FeatureContribution from Azetidine RingContribution from N-Trifluoroethyl GroupResulting Advantage in Drug Discovery
Structure Conformationally restricted scaffold[1]-Improved binding affinity, defined substituent vectors
Metabolism Generally stable ring systemBlocks N-dealkylation[2]Increased metabolic stability, longer half-life
Basicity (pKa) Basic nitrogen centerStrongly lowers pKa of azetidine nitrogenReduced hERG liability, fine-tuned solubility
Lipophilicity Polar heterocycleIncreases lipophilicity[4]Modulated cell permeability and bioavailability
Synthetic Utility --Versatile primary amine for SAR exploration[5]

Synthesis and Handling

While this compound is commercially available from suppliers like BLDpharm, understanding its synthesis provides insight into its structure and potential impurities.[7][8] A common synthetic approach involves the N-alkylation of a protected 3-aminoazetidine precursor.

General Synthetic Workflow

A Boc-Azetidin-3-amine C N-Alkylation A->C B Trifluoroethylating Agent (e.g., CF3CH2OTf) B->C D Protected Intermediate C->D Base (e.g., DIPEA) E Deprotection (e.g., TFA or HCl) D->E F This compound (as salt) E->F cluster_synthesis Synthesis cluster_analysis Analysis start Start with Building Block (1-(CF3CH2)azetidin-3-amine) react Couple with Partner (Acid or Aldehyde) start->react purify Purification (Chromatography/Crystallization) react->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry (LC-MS) purify->ms final Purity & Identity Confirmed nmr->final ms->final Problem Problem Lead compound has high hERG risk Hypothesis Hypothesis The high pKa (~9.5) of the piperidine nitrogen is the primary cause of hERG binding. Problem->Hypothesis Causal Analysis Solution Proposed Solution Replace the N-methylpiperidine with the 1-(CF3CH2)azetidine moiety to significantly lower the pKa while maintaining the 3D pharmacophore. Hypothesis->Solution Rational Design Outcome Expected Outcome The new analogue will have a much lower pKa (~6.5-7.0), reducing the protonated fraction at pH 7.4. This should drastically reduce hERG binding while preserving on-target potency due to the scaffold's structural mimicry. Solution->Outcome Predicted Result

References

Application Note & Protocols: Leveraging 1-(2,2,2-Trifluoroethyl)azetidin-3-amine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction: A Privileged Building Block for Modern Medicinal Chemistry

The convergence of fluorine chemistry with strained ring systems has provided medicinal chemists with a powerful toolkit for modulating the physicochemical and pharmacological properties of drug candidates. The 1-(2,2,2-trifluoroethyl)azetidin-3-amine moiety has emerged as a particularly valuable building block, combining the metabolic stability and unique electronic properties of the trifluoroethyl group with the conformational rigidity and improved aqueous solubility conferred by the azetidine ring.

The trifluoroethyl group is a bioisostere of an ethyl group but offers significant advantages. Its strong electron-withdrawing nature lowers the pKa of the adjacent azetidine nitrogen, reducing its basicity and minimizing off-target interactions with aminergic receptors. This modification can also enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability. The azetidine core itself is a desirable "saturated heterocycle" that provides a three-dimensional vector for exiting a molecule, often leading to improved solubility and reduced lipophilicity compared to more traditional, flatter aromatic rings.

This guide provides detailed protocols and expert insights for leveraging this compound in the synthesis of diverse and novel heterocyclic systems, focusing on common and high-utility transformations.

Core Reactivity and Strategic Considerations

The primary amino group of this compound is the principal handle for synthetic elaboration. Its nucleophilicity allows for a wide range of classical amine chemistries. The adjacent trifluoroethyl-substituted tertiary amine is significantly less basic (pKa ≈ 5-6) than a typical N-alkyl azetidine (pKa ≈ 8-9), a critical feature to consider when planning reaction sequences, particularly those involving acid-base chemistry.

Protocol I: Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental and reliable transformations for incorporating the title building block. This reaction is central to creating a vast array of structures, including potential protease inhibitors and other targeted therapeutics.

Expertise & Rationale: The choice of coupling reagent is critical. For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent. HATU minimizes racemization for chiral carboxylic acids and is effective even with sterically hindered or electronically deactivated substrates. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the generated HCl and to activate the carboxylic acid.

Detailed Step-by-Step Protocol: Synthesis of a Model Amide

Reaction: Coupling of this compound with a generic carboxylic acid (R-COOH).

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (dimethylformamide) to a concentration of 0.1 M.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the active ester is formed.

  • Nucleophilic Addition: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO3 (to remove excess acid and HATU byproducts), water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

Workflow Diagram: Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_reaction 3. Coupling Reaction cluster_workup 4. Work-up & Purification prep_acid Dissolve R-COOH in anhydrous DMF add_reagents Add HATU (1.1 eq) and DIPEA (2.5 eq) prep_acid->add_reagents prep_amine Prepare solution of 1-(TFE)Azetidin-3-amine add_amine Add Amine Solution (1.05 eq) prep_amine->add_amine stir_activation Stir at RT for 15-20 min add_reagents->stir_activation stir_activation->add_amine stir_reaction Stir at RT (2-4 h) Monitor by LC-MS/TLC add_amine->stir_reaction workup Aqueous Work-up (NaHCO3, H2O, Brine) stir_reaction->workup purify Flash Chromatography workup->purify final_product final_product purify->final_product Pure Amide Product

Caption: Workflow for HATU-mediated amide bond formation.

Protocol II: Reductive Amination for N-Alkylation

Reductive amination is a robust method for forming C-N bonds and is ideal for introducing the azetidine building block onto a molecule containing an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an imine (or enamine), which is then reduced in situ.

Expertise & Rationale: The choice of reducing agent is key to success. Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation. It is milder and more selective for imines over carbonyls than other hydride reagents like sodium borohydride, which prevents side reactions such as the reduction of the starting aldehyde/ketone. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or dichloromethane (DCM). The addition of a small amount of acetic acid can catalyze imine formation, but it should be used judiciously as it can also protonate and deactivate the starting amine.

Detailed Step-by-Step Protocol: Synthesis of a Secondary Amine

Reaction: Reductive amination of a generic aldehyde (R-CHO) with this compound.

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) in anhydrous DCE (0.1 M) in a round-bottom flask, add this compound (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 3-12 hours.

  • Quenching & Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography (silica gel, appropriate solvent gradient) to obtain the desired secondary amine product.

Data Presentation: Scope of Reductive Amination
EntryAldehyde/Ketone SubstrateProduct StructureTypical Yield
1BenzaldehydeN-benzyl>90%
2CyclohexanoneN-cyclohexyl~85%
3IsobutyraldehydeN-isobutyl>95%
44-PyridinecarboxaldehydeN-(pyridin-4-ylmethyl)~80%

Workflow Diagram: Reductive Amination

G cluster_setup 1. Reaction Setup cluster_imine 2. Imine Formation cluster_reduction 3. In-Situ Reduction cluster_workup 4. Quench & Purification mix Mix Aldehyde (1.0 eq) & Amine (1.1 eq) in anhydrous DCE stir_imine Stir at RT for 30-60 min mix->stir_imine add_stab Add STAB (1.5 eq) portion-wise stir_imine->add_stab stir_reaction Stir at RT (3-12 h) Monitor by LC-MS add_stab->stir_reaction quench Quench with sat. NaHCO3 (aq) stir_reaction->quench purify Extraction & Flash Chromatography quench->purify final_product final_product purify->final_product Pure Secondary Amine G cluster_process Pictet-Spengler Reaction Start Indole Derivative (with Carbonyl) Condensation Condensation & Imine Formation Start->Condensation Amine 1-(TFE)Azetidin-3-amine Amine->Condensation Cyclization Acid-Catalyzed Intramolecular Electrophilic Substitution Condensation->Cyclization H+ End Fused Tricyclic Heterocycle Cyclization->End

Application Notes & Protocols: Synthetic Routes to Derivatives of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry.[1] Its strained four-membered ring imparts a unique conformational rigidity, allowing for precise projection of substituents into three-dimensional space. This property can lead to enhanced binding affinity, selectivity, and improved physicochemical properties compared to more flexible aliphatic chains or larger ring systems.[1][2] The introduction of a 2,2,2-trifluoroethyl group onto the azetidine nitrogen further modulates the molecule's characteristics. The highly electronegative fluorine atoms can lower the pKa of the azetidine nitrogen, reducing off-target interactions, while simultaneously enhancing metabolic stability and membrane permeability.[3] Consequently, the 1-(2,2,2-trifluoroethyl)azetidin-3-amine core is a highly sought-after building block for the development of novel therapeutics, particularly in areas like neuroscience and oncology.[4][5]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing derivatives of this compound. We will explore two principal disconnection approaches, offering detailed, field-proven protocols and explaining the causality behind key experimental choices.

Strategic Overview: Disconnection Approaches

The synthesis of the target scaffold can be approached from two logical directions, primarily differing in the sequence of key bond formations: the introduction of the N1-trifluoroethyl group and the installation of the C3-amino functionality.

  • Strategy A: Late-Stage N-Trifluoroethylation. This convergent approach begins with a commercially available or readily synthesized C3-functionalized azetidine, typically protected, followed by the introduction of the trifluoroethyl group onto the ring nitrogen.

  • Strategy B: Late-Stage C3-Amination. This linear approach involves the initial synthesis of the 1-(2,2,2-trifluoroethyl)azetidine core, followed by the installation or modification of the C3-amino group.

G cluster_A Strategy A: Late-Stage N-Trifluoroethylation cluster_B Strategy B: Late-Stage C3-Amination Target 1-(CF3CH2)azetidin-3-amine Derivatives A_Start Protected Azetidin-3-amine or Azetidin-3-one A_Step1 N-Trifluoroethylation A_Start->A_Step1 A_Step2 Deprotection / Derivatization A_Step1->A_Step2 A_Step2->Target B_Start 1-(CF3CH2)azetidin-3-one B_Step1 Reductive Amination B_Start->B_Step1 B_Step2 Derivatization B_Step1->B_Step2 B_Step2->Target

Figure 1: High-level overview of the two primary synthetic strategies.

Strategy A: Late-Stage N-Trifluoroethylation of a Protected Azetidine Core

This strategy leverages the availability of N-Boc-azetidin-3-one as a versatile starting material. The core concept is to first establish the C3-N bond via reductive amination and then introduce the N1-trifluoroethyl group before final deprotection and derivatization.

Causality & Rationale

The use of a Boc (tert-butyloxycarbonyl) protecting group is central to this strategy. It serves two purposes: it deactivates the azetidine nitrogen towards unwanted side reactions during the initial C3-functionalization and it can be cleanly removed under acidic conditions that typically do not affect other functional groups.[6][7][8] Reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its mildness and high selectivity for the imine/iminium ion intermediate over the starting ketone, minimizing side reactions.[2][9]

G Start N-Boc-azetidin-3-one Imine Iminium Ion Intermediate Start->Imine 1. R-NH2 2. Acetic Acid (cat.) Amine N-Boc-1-(R-amino)- azetidine Imine->Amine NaBH(OAc)3 Trifluoroethylated N-Boc-1-(R-amino)- 1-(CF3CH2)azetidine Amine->Trifluoroethylated CF3CH2-X Base Deprotected 1-(R-amino)- 1-(CF3CH2)azetidine Trifluoroethylated->Deprotected TFA or HCl Final Final Derivative Deprotected->Final Derivatization

Figure 2: Workflow for Strategy A, starting from N-Boc-azetidin-3-one.
Protocol 1: Synthesis of tert-butyl 3-amino-1-(2,2,2-trifluoroethyl)azetidine-1-carboxylate

This protocol details the synthesis of the core intermediate via reductive amination followed by N-alkylation.

Part A: Reductive Amination of N-Boc-azetidin-3-one

  • Materials:

    • N-Boc-azetidin-3-one (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Methanol (MeOH)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-azetidin-3-one in methanol (0.2 M), add ammonium acetate. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium cyanoborohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.[10]

    • Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude tert-butyl 3-aminoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Part B: N-Trifluoroethylation

  • Materials:

    • Crude tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv)

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.2 equiv)

    • Acetonitrile (ACN)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the crude amine from Part A in acetonitrile (0.1 M).

    • Add DIPEA to the solution, followed by dropwise addition of 2,2,2-trifluoroethyl triflate at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours. Monitor for the consumption of the starting material by LC-MS.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the trifluoroethylated intermediate.

Protocol 2: Boc Deprotection

The final step to reveal the versatile primary amine is the removal of the Boc group.

  • Materials:

    • Boc-protected this compound (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv)[7][11]

    • Dichloromethane (DCM)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM (0.2 M).

    • Add TFA and stir at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas and confirmed by LC-MS.[7]

    • Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (2x).[12]

    • The resulting TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield this compound.

Step Key Reagents Typical Yield Rationale / Key Insight
Reductive Amination NH₄OAc, NaBH₃CN60-80%Ammonium acetate serves as the ammonia source for the primary amine. NaBH₃CN is effective under mildly acidic conditions.
N-Trifluoroethylation CF₃CH₂OTf, DIPEA70-90%Trifluoroethyl triflate is a highly reactive electrophile. A non-nucleophilic base (DIPEA) is crucial to prevent side reactions.
Boc Deprotection TFA, DCM>95%TFA provides a strong acidic medium for rapid and clean cleavage of the acid-labile Boc group.[8][11]

Strategy B: Late-Stage C3-Amination

This alternative strategy involves first constructing the 1-(2,2,2-trifluoroethyl)azetidine ring and then installing the C3-amine. This route is advantageous if the initial N-trifluoroethylation of a simple precursor is more efficient or cost-effective. The key intermediate for this approach is 1-(2,2,2-trifluoroethyl)azetidin-3-one.

Causality & Rationale

The success of this strategy hinges on the efficient synthesis of the key azetidin-3-one intermediate.[13] Once obtained, this ketone undergoes reductive amination. This method allows for the direct installation of a variety of substituted amines at the C3 position by simply changing the amine component in the reductive amination step, offering high modularity.

G Start Azetidin-3-ol or Protected Precursor Step1 N-Trifluoroethylation Start->Step1 Step2 Oxidation (e.g., Swern, DMP) Step1->Step2 Ketone 1-(CF3CH2)azetidin- 3-one Step2->Ketone Step3 Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->Step3 Final Final Derivative Step3->Final

Figure 3: Workflow for Strategy B, involving oxidation and subsequent amination.
Protocol 3: Synthesis of 1-(2,2,2-Trifluoroethyl)azetidin-3-one

  • Materials:

    • 1-Benzhydrylazetidin-3-ol (commercially available)

    • 2,2,2-Trifluoroethyl tosylate (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Acetonitrile (ACN)

    • Dess-Martin Periodinane (DMP) (1.5 equiv)[14]

    • Dichloromethane (DCM)

    • 10% Pd/C, Ammonium formate

  • Procedure:

    • N-Trifluoroethylation: Reflux a mixture of 1-benzhydrylazetidin-3-ol, 2,2,2-trifluoroethyl tosylate, and K₂CO₃ in ACN for 12 hours. Cool, filter, and concentrate. Purify by chromatography to obtain 1-benzhydryl-1-(2,2,2-trifluoroethyl)azetidin-3-ol.

    • Debenzhydrylation: Dissolve the product from the previous step in methanol. Add 10% Pd/C and an excess of ammonium formate. Reflux for 2-4 hours. Filter through Celite and concentrate to yield 1-(2,2,2-trifluoroethyl)azetidin-3-ol.

    • Oxidation: Dissolve the alcohol in DCM (0.2 M). Add DMP portion-wise at room temperature. Stir for 2-3 hours until TLC indicates complete consumption of the starting material.[14]

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 1-(2,2,2-trifluoroethyl)azetidin-3-one.

Protocol 4: Reductive Amination for C3-Amine Derivatization

This protocol provides a general method for derivatizing the key ketone intermediate.

  • Materials:

    • 1-(2,2,2-Trifluoroethyl)azetidin-3-one (1.0 equiv)

    • Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 equiv)

    • 1,2-Dichloroethane (DCE) or DCM[2]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[2][10]

    • Acetic acid (catalytic, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve 1-(2,2,2-trifluoroethyl)azetidin-3-one and the desired amine in DCE (0.2 M).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.[2]

    • Add NaBH(OAc)₃ portion-wise. The reaction can be mildly exothermic.

    • Stir at room temperature for 4-24 hours, monitoring by LC-MS.[2]

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography or crystallization to obtain the desired C3-amino derivative.

Conclusion

The synthesis of this compound derivatives is achievable through robust and scalable chemical routes. Strategy A (Late-Stage N-Trifluoroethylation) is often preferred due to the commercial availability of N-Boc-azetidin-3-one, providing a convergent and high-yielding pathway. Strategy B (Late-Stage C3-Amination) offers greater flexibility for introducing diverse substituents at the C3-amine position directly from a common ketone intermediate. The choice between these strategies will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this valuable chemical scaffold.

References

Application Notes and Protocols: Incorporating the Trifluoroethyl Azetidine Motif into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-(2,2,2-Trifluoroethyl)azetidine Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in modern drug discovery. Its unique conformational constraints and ability to project substituents into distinct vectors of chemical space offer significant advantages over more common five- and six-membered rings. Azetidines can enhance aqueous solubility, metabolic stability, and three-dimensionality, often leading to improved pharmacokinetic profiles and target engagement.[1][2] The incorporation of fluorine, particularly trifluoromethyl or trifluoroethyl groups, is a well-established strategy to modulate the physicochemical properties of lead compounds.[3][4] The N-(2,2,2-trifluoroethyl) moiety, in particular, offers a powerful tool to fine-tune the basicity of the azetidine nitrogen, increase lipophilicity, and block metabolic N-dealkylation pathways.[1][5]

The strong electron-withdrawing nature of the trifluoroethyl group significantly reduces the basicity (pKa) of the azetidine nitrogen.[1] This is a critical feature in drug design, as excessively basic amines are often associated with off-target effects, such as hERG channel inhibition, and can lead to undesirable pharmacokinetic properties. By lowering the pKa, the N-trifluoroethyl group can mitigate these liabilities while preserving the hydrogen bond accepting capability of the nitrogen atom. Furthermore, the C-F bond's high strength makes the trifluoroethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic fate for N-alkyl groups.[5] This guide provides a comprehensive overview of the synthesis of key N-(2,2,2-trifluoroethyl)azetidine building blocks and detailed protocols for their incorporation into lead compounds.

Strategic Overview: A Two-Phase Approach to N-Trifluoroethyl Azetidine Analogs

The incorporation of the N-(2,2,2-trifluoroethyl)azetidine motif can be approached through two primary strategic workflows. The choice of strategy depends on the complexity of the target molecule and the availability of starting materials.

  • Late-Stage N-Trifluoroethylation: This approach is ideal for modifying an existing lead compound that already contains an azetidine ring. It involves the direct installation of the 2,2,2-trifluoroethyl group onto the azetidine nitrogen of a late-stage intermediate or the final molecule.

  • Building Block Synthesis and Incorporation: This strategy involves the de novo synthesis of a functionalized N-(2,2,2-trifluoroethyl)azetidine building block, which is then incorporated into the target molecule via standard coupling methodologies. This approach is advantageous when multiple analogs are desired or when the azetidine moiety needs to be constructed as part of the overall synthetic plan.

G cluster_0 Overall Strategy cluster_1 Strategy 1: Late-Stage Functionalization cluster_2 Strategy 2: Building Block Approach Lead Compound Lead Compound Azetidine_Intermediate Azetidine-Containing Intermediate Lead Compound->Azetidine_Intermediate Final Analog Final Analog Lead_Optimization Lead Optimization Goal: Incorporate N-TFE-Azetidine Lead_Optimization->Lead Compound N_TFE_Reaction N-Trifluoroethylation Reaction Azetidine_Intermediate->N_TFE_Reaction N_TFE_Azetidine_Intermediate N-TFE-Azetidine Intermediate N_TFE_Reaction->N_TFE_Azetidine_Intermediate N_TFE_Azetidine_Intermediate->Final Analog Simple_Precursors Simple Precursors BB_Synthesis Building Block Synthesis Simple_Precursors->BB_Synthesis N_TFE_Azetidine_BB N-TFE-Azetidine Building Block BB_Synthesis->N_TFE_Azetidine_BB Coupling_Reaction Coupling Reaction N_TFE_Azetidine_BB->Coupling_Reaction Coupling_Reaction->Final Analog

Figure 1: Strategic workflows for incorporating the N-TFE-azetidine motif.

Impact on Physicochemical Properties: A Comparative Analysis

The introduction of the N-(2,2,2-trifluoroethyl) group has a predictable and significant impact on the key physicochemical properties of the azetidine moiety. These changes are crucial for optimizing the drug-like properties of a lead compound.

Basicity (pKa)

The primary effect of N-trifluoroethylation is a marked reduction in the basicity of the azetidine nitrogen. The electron-withdrawing fluorine atoms pull electron density away from the nitrogen, making its lone pair less available for protonation. This typically results in a pKa drop of 2-3 units compared to the non-fluorinated N-ethyl analogue.

Table 1: Comparative pKa Values of Substituted Saturated Heterocycles

Compound Structure pKa (Experimental/Calculated) Reference
Azetidine Azetidine 11.3 [6]
N-Ethylpiperidine N-Ethylpiperidine ~10.4 General
N-(2,2,2-Trifluoroethyl)piperidine derivative N-TFE-Piperidine 7.6 (Calculated) [7]
N-Ethylazetidine (Predicted) N-Ethylazetidine ~10.5-11.0 Estimated

| N-(2,2,2-Trifluoroethyl)azetidine (Predicted) | N-TFE-Azetidine | ~7.5-8.0 | Estimated |

Note: Predicted values for azetidine derivatives are extrapolated from data on piperidine and general principles of amine basicity.

Lipophilicity (LogP)

The replacement of a hydrogen or a methyl group with a trifluoroethyl group generally increases the lipophilicity of a molecule, as measured by the partition coefficient (LogP). While fluorine is highly electronegative, the overall effect of the CF3 group is lipophilic.

Table 2: Comparative LogP Values

Compound Structure LogP (Calculated) Reference
Pyrrolidine Pyrrolidine 0.46 PubChem
2-(2,2,2-Trifluoroethyl)pyrrolidine 2-TFE-Pyrrolidine 1.69 [8]
N-Ethylpiperidine-3-carboxamide N-Ethylpiperidine-3-carboxamide ~0.5-0.8 Estimated

| N-Ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | N-Ethyl-N-TFE-piperidine-3-carboxamide | 0.99 |[9] |

Metabolic Stability

The N-trifluoroethyl group is a powerful tool for blocking N-dealkylation, a common metabolic pathway for secondary and tertiary amines. The high strength of the C-F bond makes the α-carbon resistant to oxidation by cytochrome P450 enzymes.

Table 3: Qualitative Comparison of Metabolic Stability

Moiety Metabolic Pathway Expected Stability Rationale
N-Ethyl N-de-ethylation Lower The α-carbon is susceptible to CYP450-mediated oxidation.

| N-(2,2,2-Trifluoroethyl) | N-de-trifluoroethylation | Higher | The C-F bonds are highly stable and resist enzymatic oxidation, blocking this metabolic route.[5] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key building blocks and the incorporation of the N-trifluoroethyl azetidine motif.

Protocol 1: Synthesis of 1-Boc-3-hydroxyazetidine (A Key Starting Material)

This protocol describes the synthesis of a versatile azetidine building block, 1-Boc-3-hydroxyazetidine, which can be further functionalized or used directly in N-trifluoroethylation reactions after deprotection.

G Epichlorohydrin Epichlorohydrin Intermediate_1 1-Benzylazetidin-3-ol Epichlorohydrin->Intermediate_1 + Benzylamine (Ring opening/ cyclization) Benzylamine Benzylamine Final_Product 1-Boc-3-hydroxyazetidine Intermediate_1->Final_Product + Boc2O, Pd/C, H2 (N-protection/ debenzylation) Boc_Anhydride Boc Anhydride, Pd/C, H2

Figure 2: Synthesis of 1-Boc-3-hydroxyazetidine.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

  • Rationale: This step involves the reaction of benzylamine with epichlorohydrin to form the azetidine ring. Benzylamine acts as both the nucleophile to open the epoxide and the nitrogen source for the subsequent intramolecular cyclization. The benzyl group serves as a convenient protecting group that can be easily removed later.

  • Procedure:

    • To a solution of benzylamine (1.0 equiv.) in methanol at 0 °C, add epichlorohydrin (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and add potassium carbonate (2.0 equiv.).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and extract with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-benzylazetidin-3-ol, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-hydroxyazetidine

  • Rationale: This step involves the simultaneous N-protection with a Boc group and hydrogenolysis of the N-benzyl group. Palladium on carbon is an effective catalyst for the hydrogenolytic cleavage of the C-N bond of the benzyl group.

  • Procedure:

    • Dissolve 1-benzylazetidin-3-ol (1.0 equiv.) in ethanol.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and palladium on carbon (10 wt. %, 0.1 equiv.).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Boc-3-hydroxyazetidine as a white solid.

Protocol 2: N-Trifluoroethylation of Azetidine via Reductive Amination

This protocol, adapted from the work of Denton and coworkers, describes a practical and catalyst-free method for the direct trifluoroethylation of a secondary amine using trifluoroacetic acid as the trifluoroethyl source.[10]

G Azetidine_HCl Azetidine Starting Material (e.g., 3-Hydroxyazetidine HCl) Intermediate_Imine In situ formation of Trifluoroacetaldehyde & Imine/Iminium Ion Azetidine_HCl->Intermediate_Imine TFA Trifluoroacetic Acid (TFA) TFA->Intermediate_Imine Silane Phenylsilane (PhSiH3) Reduction Reduction Silane->Reduction Intermediate_Imine->Reduction Final_Product N-(2,2,2-Trifluoroethyl)azetidine Product Reduction->Final_Product

Figure 3: Reductive trifluoroethylation workflow.
  • Rationale: This reaction proceeds through the in situ reduction of trifluoroacetic acid by phenylsilane to form trifluoroacetaldehyde. The azetidine then reacts with the trifluoroacetaldehyde to form an iminium ion, which is subsequently reduced by the excess silane to yield the N-trifluoroethylated product. This one-pot procedure avoids the handling of volatile and unstable trifluoroacetaldehyde.

  • Materials:

    • Azetidine starting material (e.g., 3-hydroxyazetidine hydrochloride) (1.0 equiv.)

    • Trifluoroacetic acid (TFA) (1.5-2.0 equiv.)

    • Phenylsilane (PhSiH₃) (2.5-3.0 equiv.)

    • Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the azetidine starting material (1.0 equiv.). If using a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv.) and stir in the solvent for 10 minutes.

    • Add the anhydrous solvent (to make a ~0.2 M solution).

    • Add trifluoroacetic acid (1.75 equiv.) dropwise at room temperature.

    • Add phenylsilane (2.5 equiv.) dropwise. The reaction may be mildly exothermic.

    • Heat the reaction mixture to 70 °C and stir for 16-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)azetidine derivative.

Conclusion and Future Perspectives

The N-(2,2,2-trifluoroethyl)azetidine motif is a powerful asset for medicinal chemists seeking to optimize the properties of lead compounds. The synthetic methodologies outlined in this guide, particularly the robust reductive amination protocol, provide accessible and efficient routes to these valuable building blocks. The predictable modulation of basicity, lipophilicity, and metabolic stability allows for a rational, data-driven approach to drug design. As the demand for novel, three-dimensional scaffolds with superior drug-like properties continues to grow, the strategic incorporation of motifs such as N-trifluoroethyl azetidine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Notes and Protocols for Coupling Reactions of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Scaffold in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and target engagement. When functionalized with a trifluoroethyl group at the nitrogen atom, as in this compound, the resulting building block possesses a compelling combination of properties. The electron-withdrawing nature of the trifluoroethyl group modulates the basicity of the azetidine nitrogen, influencing its pharmacokinetic profile and potential for off-target interactions. This guide provides detailed experimental protocols for key coupling reactions of this versatile amine, enabling its seamless integration into drug discovery programs.

Physicochemical Properties and Reactivity Considerations

The presence of the trifluoroethyl group significantly impacts the chemical behavior of the azetidin-3-amine. The electron-withdrawing effect of the fluorine atoms reduces the nucleophilicity of the secondary amine compared to its non-fluorinated counterparts. This necessitates careful optimization of coupling conditions to achieve high yields. Standard reaction conditions may require elevated temperatures, more potent activating agents, or specialized catalyst systems to overcome the reduced reactivity.

PropertyValueSource
Molecular FormulaC₅H₉F₃N₂ChemSrc[1]
Molecular Weight154.13 g/mol ChemSrc[1]
CAS Number1339236-05-3ChemSrc[1]

Section 1: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. The reduced nucleophilicity of this compound can make this transformation challenging. The following protocols are designed to address this by employing robust coupling agents.

Protocol 1.1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective coupling reagent, particularly for hindered or electron-deficient amines.

Workflow for HATU-Mediated Amide Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF amine_addition Add this compound (1.0 eq) and DIPEA (2.0 eq) reagents->amine_addition Sequential addition stir Stir at room temperature for 2-16 hours amine_addition->stir quench Quench with water stir->quench Upon completion extract Extract with EtOAc quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for HATU-Mediated Amide Coupling

Detailed Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductYieldReference
Benzoic AcidN-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)benzamide>85% (expected)General protocol[2]
4-Chlorobenzoic Acid4-chloro-N-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)benzamide>80% (expected)General protocol[2]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines. Given the secondary nature of the amine, appropriate ligand selection is crucial to ensure efficient coupling and minimize side reactions.

Protocol 2.1: Buchwald-Hartwig Amination with Aryl Bromides

This protocol utilizes a palladium precatalyst with a sterically hindered biarylphosphine ligand, which is well-suited for coupling secondary amines.[3]

Workflow for Buchwald-Hartwig Amination

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine aryl bromide (1.0 eq), Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq) add_amine Add this compound (1.2 eq) and anhydrous toluene reagents->add_amine heat Heat at 80-110 °C for 12-24 hours add_amine->heat cool Cool to room temperature heat->cool Upon completion filter Filter through Celite® cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), biarylphosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.

  • Add a solution of this compound (1.2 eq) in anhydrous toluene (0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Coupling PartnerProductYieldReference
4-Bromotoluene4-methyl-N-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)aniline>70% (expected)General protocol[4]
1-Bromo-4-methoxybenzene4-methoxy-N-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)aniline>75% (expected)General protocol[4]

Section 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent. This approach is particularly useful for introducing a wide range of substituents onto the azetidine nitrogen.

Protocol 3.1: Reductive Amination with Aldehydes and Ketones

This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective for the reductive amination of azetidine derivatives.[2]

Workflow for Reductive Amination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve aldehyde/ketone (1.0 eq) and This compound (1.1 eq) in DCE add_acid Add acetic acid (catalytic) reagents->add_acid add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise add_acid->add_stab stir Stir at room temperature for 4-24 hours add_stab->stir quench Quench with saturated aq. NaHCO₃ stir->quench Upon completion extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Reductive Amination

Detailed Protocol:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Carbonyl CompoundProductYieldReference
BenzaldehydeN-benzyl-1-(2,2,2-trifluoroethyl)azetidin-3-amine>80% (expected)General protocol[2][5]
CyclohexanoneN-cyclohexyl-1-(2,2,2-trifluoroethyl)azetidin-3-amine>75% (expected)General protocol[2][5]

Section 4: Urea Formation

The synthesis of ureas is a common transformation in medicinal chemistry, often leading to compounds with potent biological activity. The reaction of this compound with an isocyanate provides a straightforward route to the corresponding urea derivatives.

Protocol 4.1: Urea Synthesis via Isocyanate Addition

This protocol describes the direct addition of the amine to an isocyanate, a generally high-yielding and clean reaction.[6]

Workflow for Urea Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound (1.0 eq) in anhydrous DCM or THF add_isocyanate Add isocyanate (1.0 eq) dropwise at 0 °C reagents->add_isocyanate stir Stir at room temperature for 1-4 hours add_isocyanate->stir concentrate Concentrate in vacuo stir->concentrate Upon completion purify Purify by trituration or column chromatography concentrate->purify

Caption: Workflow for Urea Synthesis

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.

IsocyanateProductYieldReference
Phenyl isocyanate1-phenyl-3-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)urea>90% (expected)General protocol[6]
4-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)urea>90% (expected)General protocol[6]

Purification Considerations

The products of these coupling reactions are often polar amines. For flash column chromatography, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide in methanol, to prevent peak tailing and improve recovery from the silica gel column.[7][8]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Azetidines in Kinase Inhibitor Design

The landscape of kinase inhibitor development is perpetually driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. Small, saturated heterocycles have emerged as invaluable scaffolds in medicinal chemistry, with the azetidine ring offering a unique combination of properties. Its three-dimensional structure can improve aqueous solubility and metabolic stability while providing novel vectors for exploring chemical space compared to more traditional ring systems.

The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to modulate key molecular properties. The highly electronegative nature of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to improved cell permeability and target engagement. Specifically, the 2,2,2-trifluoroethyl group is a bioisostere of the ethyl group but with significantly altered electronic properties, making it a valuable substituent for fine-tuning drug-like characteristics.

This document provides a comprehensive guide to the synthesis and application of 1-(2,2,2-trifluoroethyl)azetidin-3-amine , a promising building block for the next generation of kinase inhibitors. We will explore its synthesis, its incorporation into established kinase inhibitor scaffolds, and the rationale behind its use, supported by detailed protocols and mechanistic insights.

The Rationale for Employing this compound in Kinase Inhibitor Synthesis

The selection of this compound as a building block is a deliberate choice rooted in the principles of modern drug design. The trifluoroethyl group, in particular, can profoundly impact the properties of the final kinase inhibitor.

The azetidine ring itself introduces a degree of conformational rigidity, which can be advantageous for binding to the often-inflexible ATP-binding pocket of kinases. Furthermore, the secondary amine of the azetidine allows for the introduction of various substituents, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).

The trifluoroethyl group imparts several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoroethyl group resistant to oxidative metabolism. This can lead to a longer in vivo half-life and improved bioavailability of the resulting kinase inhibitor.

  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular kinase target.[1][2][3]

  • pKa Modulation: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the azetidine nitrogen. This can be crucial for optimizing interactions with the kinase active site and for improving oral absorption by reducing the extent of protonation in the gastrointestinal tract.

  • Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the kinase active site, potentially increasing binding affinity and potency.

Synthesis of this compound: Protocols and Mechanistic Considerations

The synthesis of the title compound can be approached through two primary, reliable routes: reductive amination of a suitable azetidinone precursor or direct N-alkylation of azetidin-3-amine.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[4][5][6] This protocol utilizes a protected azetidin-3-one and 2,2,2-trifluoroethylamine, followed by deprotection.

Workflow for Reductive Amination

A N-Boc-azetidin-3-one + 2,2,2-Trifluoroethylamine B Imine/Iminium Ion Formation A->B DCE, rt C Reduction with NaBH(OAc)₃ B->C D N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine C->D E Acidic Deprotection (e.g., TFA or HCl) D->E F This compound E->F

Figure 1: Synthetic workflow for this compound via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add 2,2,2-trifluoroethylamine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/iminium ion intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is typically exothermic, and the temperature should be maintained below 30°C. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane (0.1 M). Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4 M, 5 eq) and stir at room temperature for 1-4 hours. Concentrate the reaction mixture under reduced pressure to yield the desired product, typically as a salt.

Protocol 2: Synthesis via N-Alkylation

Direct alkylation of a protected azetidin-3-amine with a suitable trifluoroethyl electrophile offers a more direct route.

Workflow for N-Alkylation

A N-Boc-azetidin-3-amine + 2,2,2-Trifluoroethyl triflate B N-Alkylation A->B Base (e.g., DIPEA), Solvent (e.g., CH₃CN) C N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine B->C D Acidic Deprotection (e.g., TFA or HCl) C->D E This compound D->E

Figure 2: Synthetic workflow for this compound via N-alkylation.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-Boc-azetidin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Alkylation: Add 2,2,2-trifluoroethyl triflate or another suitable trifluoroethylating agent (1.2 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Follow the deprotection procedure as described in Protocol 1, Step 4.

Application in Kinase Inhibitor Synthesis: Coupling to Heterocyclic Scaffolds

The primary amino group of this compound serves as a key nucleophile for coupling to various heterocyclic cores commonly found in kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, present in JAK inhibitors such as Tofacitinib and Baricitinib, is an exemplary target for demonstrating this application.

Two principal methods for this coupling are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[7][8][9][10][11] A common substrate for the synthesis of JAK inhibitors is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Workflow for SNAr Coupling

A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + this compound B SNAr Reaction A->B Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat C Kinase Inhibitor Core B->C

Figure 3: General workflow for the SNAr coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (as its free base or salt, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (2-3 eq) in a polar aprotic solvent like DMSO or NMP (0.1 M).

  • Reaction: Heat the mixture to 80-120°C and stir for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups.[12][13] It is particularly useful for coupling amines to less reactive aryl halides or triflates.

Workflow for Buchwald-Hartwig Amination

A Aryl Halide/Triflate + this compound B Pd-Catalyzed Coupling A->B Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane, Toluene), Heat C Kinase Inhibitor Core B->C

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS No. 1339236-05-3). As a Senior Application Scientist, I understand that purifying small, polar, fluorinated amines like this one can present unique challenges. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, blending established chemical principles with practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Impurities typically originate from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as azetidin-3-amine or 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate or iodide).

  • Over-alkylation Products: Quaternary ammonium salts formed if the azetidine nitrogen reacts further.

  • Ring-Opening Byproducts: The strained azetidine ring can be susceptible to cleavage under harsh acidic or nucleophilic conditions.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., DCM, THF, acetonitrile).

Q2: My crude product is a viscous oil. Which purification technique is the best starting point?

A2: For a polar, non-volatile oil, flash column chromatography is generally the most effective initial approach. Due to the basic nature of the amine, standard silica gel can cause significant streaking. It is critical to use a mobile phase containing a basic additive.[1] If chromatography fails or yields are low, converting the amine to a crystalline salt for recrystallization is an excellent secondary strategy.[2][3]

Q3: I've tried multiple solvent systems, but my compound still streaks badly on a silica gel TLC plate. What's happening?

A3: This is a classic issue with amines on silica. The amine, being a Lewis base, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, which manifests as "streaking" or "tailing."

To resolve this, you must neutralize these acidic sites. The most common solution is to add a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a solution of ammonia in methanol to your eluent system.[1] This additive will competitively bind to the acidic sites, allowing your target amine to travel through the column more cleanly.

Q4: The amine is an oil and simply will not crystallize. How can I get a solid product?

A4: When a freebase amine fails to crystallize, the most robust strategy is to convert it into a salt.[2] Salts have higher melting points, ordered crystal lattices, and are generally much more amenable to crystallization than their freebase counterparts.[3]

  • Hydrochloride (HCl) Salt: A very common and effective choice. Dissolve the crude amine in a non-polar solvent like diethyl ether or ethyl acetate, then add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise. The HCl salt will often precipitate directly.[2]

  • Oxalate Salt: Oxalic acid is another excellent choice for forming crystalline salts with amines.[4] It is a solid diacid, making it easy to handle and weigh accurately. The procedure is similar to that for the HCl salt, typically using a solvent like isopropanol (IPA).[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during purification workflows.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Column Chromatography 1. Irreversible Adsorption: The amine is permanently stuck to the acidic silica gel. 2. Product Volatility: The compound is co-evaporating with the solvent during rotary evaporation.1. Pre-treat the Silica: Slurry the silica gel in the mobile phase containing 1-2% triethylamine before packing the column. This passivates the stationary phase.[1] 2. Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or amine-functionalized silica gel, which are more compatible with basic compounds.[2] 3. Gentle Solvent Removal: Use a lower bath temperature and monitor the evaporation closely. Consider using a cold trap to recover any volatile product.
Product "Oils Out" During Salt Crystallization 1. Supersaturation: The solution is too concentrated, causing the product to separate as a liquid before it can form crystals. 2. Inappropriate Solvent: The chosen solvent is too "good," preventing crystal lattice formation. 3. Presence of Impurities: Impurities can inhibit nucleation and crystal growth.1. Dilute the Solution: Add more of the primary solvent to reduce the concentration. 2. Use an Anti-Solvent System: Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol, water) and slowly add a "poor" solvent (an anti-solvent like ether or hexanes) until turbidity persists. Allow it to stand.[2] 3. Scratch and Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal."
Product Decomposes During Vacuum Distillation 1. Excessive Temperature: The boiling point, even under vacuum, is high enough to cause thermal degradation of the strained azetidine ring. 2. Presence of Acidic/Basic Residues: Catalytic decomposition can occur in the presence of contaminants.1. Use a Higher Vacuum: Employ a better vacuum pump to lower the boiling point further. A short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperature. 2. Pre-purify: Perform a quick filtration through a plug of basic alumina or add a non-volatile base (like K₂CO₃) to the distillation flask to neutralize any acidic impurities before heating.
Product Elutes with the Solvent Front in Reverse-Phase HPLC 1. Compound is Too Polar: The compound has insufficient hydrophobic character to be retained on the C18 stationary phase. 2. Protonation of Amine: Under standard acidic mobile phases (e.g., with TFA or formic acid), the amine is protonated (R-NH₂⁺), making it highly polar and poorly retained.1. Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed specifically for retaining and separating very polar molecules and is an excellent alternative to reverse-phase for this compound.[5][6] 2. Use a High-pH Mobile Phase: Employ a reverse-phase column stable at high pH (e.g., a hybrid silica or polymer-based column) and use a basic mobile phase (e.g., with ammonium hydroxide, pH 9-10). This will keep the amine in its neutral, more retentive freebase form.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification technique based on the initial assessment of your crude material.

Purification_Decision_Tree Start Crude 1-(2,2,2-Trifluoroethyl) azetidin-3-amine (Oil) Purity_Check Analyze by TLC / LCMS / ¹H NMR Assess purity & major impurities Start->Purity_Check High_Purity >95% Pure? Purity_Check->High_Purity Main_Impurity Nature of Main Impurity? High_Purity->Main_Impurity No End Pure Product High_Purity->End Yes Distill Option 1: Vacuum Distillation (High-throughput, removes non-volatiles) Main_Impurity->Distill Non-volatile (salts, baseline material) Chromatography Option 2: Column Chromatography (High resolution for similar compounds) Main_Impurity->Chromatography Structurally similar (close TLC spots) Crystallize Option 3: Salt Recrystallization (Excellent for final polishing & handling) Main_Impurity->Crystallize Minor impurities, difficult separation Distill->End Chromatography->End Crystallize->End

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to overcome the common issue of amine adsorption to silica gel.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your crude material.

    • Spot on a silica TLC plate and elute with various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM/Methanol).

    • Crucially, prepare a second set of eluents containing 1% triethylamine (Et₃N) .

    • Compare the spot shape. Choose a solvent system with Et₃N that gives your product a compact spot with a retention factor (Rf) of ~0.25 - 0.35 .

  • Column Preparation:

    • Select an appropriate size flash column based on your sample mass (typically a 1:30 to 1:100 sample-to-silica ratio).

    • Prepare your chosen mobile phase (eluent), ensuring it contains 1% Et₃N.

    • Slurry pack the column using the mobile phase. Do not use a different, less polar solvent for packing, as this can affect the equilibration.

    • Equilibrate the packed column by flushing with 2-3 column volumes (CVs) of the mobile phase.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator.

    • Note: Triethylamine is volatile (BP ~89 °C) but can be persistent. To remove the final traces, co-evaporate the product several times with a solvent like DCM or Toluene.

Protocol 2: Purification via Hydrochloride Salt Formation

This method converts the oily freebase into a more manageable crystalline solid.[2][4]

  • Salt Formation:

    • Dissolve the crude amine (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per 1 g of amine).

    • While stirring, add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise.

    • A white precipitate should form immediately. If no solid forms, the solution may be too dilute or the amine too impure. Try cooling the solution in an ice bath.

    • Continue stirring for 30 minutes after the addition is complete.

  • Isolation of Crude Salt:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove non-basic impurities.

    • Dry the crude salt under high vacuum.

  • Recrystallization:

    • Perform small-scale solvent screening to find a suitable recrystallization solvent. Good candidates are often alcohol/ether mixtures (e.g., isopropanol/diethyl ether) or acetonitrile.

    • Dissolve the crude salt in a minimal amount of the chosen boiling solvent system.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • (Optional) Liberation of the Freebase:

    • If the freebase is required, dissolve the pure salt in water.

    • Cool the solution in an ice bath and add a strong base (e.g., 5 M NaOH solution) until the pH is >12.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the pure freebase amine.

References

Technical Support Center: Overcoming Challenges in the Trifluoroethylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of trifluoroethylated azetidines. The incorporation of the 2,2,2-trifluoroethyl moiety into the strained azetidine scaffold is a powerful strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and basicity.[1] However, the inherent ring strain of the azetidine nucleus and the unique reactivity of fluorinated reagents present distinct synthetic challenges.[2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights, to help you navigate these challenges and achieve your synthetic goals efficiently and safely.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in azetidine trifluoroethylation are a frequent issue, often stemming from a combination of factors related to the strained ring, reagent stability, and reaction conditions.

  • Cause 1: Insufficient Reagent Reactivity: The nucleophilicity of the azetidine nitrogen can be modest, especially if substituted with electron-withdrawing groups. The chosen trifluoroethylating agent may not be sufficiently electrophilic to drive the reaction to completion. For instance, while simple reagents like 2,2,2-trifluoroethyl iodide can work, more potent electrophilic sources are often required.[4]

    • Solution: Consider using more powerful electrophilic trifluoromethylating or trifluoroethylating agents, such as hypervalent iodine compounds (e.g., Togni-type reagents) or sulfonium salts (e.g., Umemoto's reagents).[5][6][7] These reagents exhibit significantly higher reactivity.[8] A catalyst-free approach using trifluoroacetic acid and a silane reducing agent is another practical alternative for many amine substrates.[9][10]

  • Cause 2: Competing Side Reactions: The high ring strain of azetidines makes them susceptible to ring-opening under harsh conditions (e.g., strong acid or base, high temperatures).[2][11] This can lead to oligomerization or the formation of linear amine byproducts.

    • Solution: Meticulous control of the reaction temperature is critical.[12] Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can suppress side reactions that have higher activation energies.[12] Also, ensure the reaction conditions are as neutral as possible unless a specific acid or base is required for catalysis.

  • Cause 3: Reagent Decomposition: Many powerful electrophilic fluorinating agents are sensitive to moisture and can decompose upon storage or handling, leading to reduced effective concentration and inconsistent results.

    • Solution: Always use freshly opened or properly stored reagents. Handle moisture-sensitive compounds under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and techniques.

  • Cause 4: Steric Hindrance: Bulky substituents on the azetidine ring, particularly at the C2 and C4 positions, can sterically hinder the approach of the trifluoroethylating agent to the nitrogen atom.

    • Solution: If steric hindrance is suspected, switching to a smaller, more reactive trifluoroethylating agent may be beneficial. Prolonged reaction times or a moderate increase in temperature (while carefully monitoring for decomposition) could also improve conversion.

Below is a workflow to diagnose and resolve low-yield issues.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Are reagents active and pure? (Check expiry, handle under inert atm.) start->check_reagents check_conditions Are reaction conditions optimal? (Temp, Solvent, Stoichiometry) check_reagents->check_conditions Yes improve_reactivity Increase Reactivity check_reagents->improve_reactivity No side_products Are major side products observed? (Analyze crude by LCMS/NMR) check_conditions->side_products Yes optimize_conditions Optimize Conditions check_conditions->optimize_conditions No side_products->improve_reactivity No mitigate_side_rxns Mitigate Side Reactions side_products->mitigate_side_rxns Yes result_ok Yield Improved improve_reactivity->result_ok Use more potent agent (e.g., Togni/Umemoto) optimize_conditions->result_ok Screen solvents Adjust temperature mitigate_side_rxns->result_ok Lower temperature Use milder base/acid

Caption: Troubleshooting workflow for low-yield trifluoroethylation.

Question 2: I'm observing significant side products. What are they and how can I minimize their formation?

Answer: Side product formation is often linked to the reactivity of the strained azetidine ring itself or impurities in the starting materials.

  • Common Side Product 1: Ring-Opened Products: As mentioned, the azetidine ring can open under nucleophilic, electrophilic, or acidic conditions. This is a common decomposition pathway.[2]

    • Minimization: Employ mild, neutral reaction conditions and avoid high temperatures. Use non-nucleophilic counter-ions if possible. Purification via chromatography should be done promptly after workup, as prolonged exposure to silica gel (which is acidic) can sometimes cause degradation.

  • Common Side Product 2: Epimerization: If your azetidine has a stereocenter, particularly at the C2 or C4 position, base-mediated deprotonation can lead to epimerization, resulting in a mixture of diastereomers that can be difficult to separate.[12]

    • Minimization: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the kinetic product.[12] The choice of base and solvent is also critical; a non-coordinating, sterically hindered base may reduce the rate of epimerization.

  • Common Side Product 3: Products from Starting Material Impurities: Impurities in the starting azetidine (e.g., the precursor alcohol from a cyclization reaction) can react with the trifluoroethylating agent, leading to a complex crude mixture.

    • Minimization: Ensure the starting azetidine is of high purity (>95%) before attempting the trifluoroethylation. Recrystallization or chromatographic purification of the starting material is highly recommended.

Question 3: Purification of my N-trifluoroethyl azetidine is difficult. Any suggestions?

Answer: Purification challenges often arise due to the physicochemical properties of the product.

  • Challenge 1: Similar Polarity: The product may have a polarity very similar to the starting material, making separation by normal-phase silica gel chromatography difficult.

    • Solution: If separation is poor, try a different solvent system with varying polarity or components that offer different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). If that fails, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

  • Challenge 2: Volatility: Some smaller N-trifluoroethyl azetidines can be volatile, leading to product loss during concentration under high vacuum.[9]

    • Solution: Concentrate the product solution at reduced temperature using a rotary evaporator with a cold trap. Avoid using a high-vacuum pump for extended periods. For very volatile compounds, consider purification techniques that do not require full solvent removal between steps, or isolate the product as a less volatile salt (e.g., hydrochloride).

  • Challenge 3: Decomposition on Silica: The acidic nature of standard silica gel can cause degradation of sensitive azetidines.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then flushing with the eluent before loading your sample. Alternatively, use neutral alumina for chromatography.

Frequently Asked Questions (FAQs)

Question 1: What are the main strategies for introducing a 2,2,2-trifluoroethyl group onto an azetidine nitrogen?

Answer: There are two primary mechanistic approaches for N-trifluoroethylation of amines, including azetidines:

  • Nucleophilic Substitution (SN2): This is the most common approach, where the nucleophilic azetidine nitrogen attacks an electrophilic source of the "CF3CH2+" synthon. This pathway is conceptually straightforward and benefits from a wide range of available electrophilic reagents.[13]

  • Reductive Amination: This method involves the reaction of the azetidine with a trifluoroacetaldehyde equivalent, followed by in-situ reduction of the resulting hemiaminal or iminium ion. A modern, practical variant uses trifluoroacetic acid as the trifluoroethyl source in the presence of a reducing agent like phenylsilane.[9][10] This method is attractive due to its use of stable and inexpensive starting materials.

Mechanisms cluster_0 1. Nucleophilic Substitution (SN2) cluster_1 2. Reductive Amination Azetidine_SN2 Azetidine (Nu) Reagent_SN2 Electrophilic Reagent (e.g., CF3CH2-LG) Azetidine_SN2->Reagent_SN2 attacks Product_SN2 N-Trifluoroethyl Azetidine Reagent_SN2->Product_SN2 forms Azetidine_RA Azetidine (Amine) TFA Trifluoroacetic Acid (CF3 Source) Intermediate In-situ Intermediate Azetidine_RA->Intermediate react to form Silane Silane (Reductant) TFA->Intermediate react to form Silane->Intermediate react to form Product_RA N-Trifluoroethyl Azetidine Intermediate->Product_RA reduced to

Caption: Key strategies for N-trifluoroethylation of azetidines.

Question 2: How do I choose the right trifluoroethylating agent for my substrate?

Answer: The optimal reagent depends on your substrate's reactivity, functional group tolerance, and the scale of your reaction.

Reagent TypeExamplesProsCons
Hypervalent Iodine Reagents Togni Reagents, etc.[5][14][15]High reactivity, broad functional group tolerance, mild conditions.High cost, potential thermal instability.[14][15]
Sulfonium Salts Umemoto's Reagents[6][16]High reactivity, stable solids, easy to handle.[8]High cost, can require base.
Trifluoroacetic Acid / Anhydride TFA, TFAA[9][10]Inexpensive, readily available, catalyst-free protocols exist.[9]Requires a reducing agent (e.g., silane), may not tolerate reducible functional groups.
Trifluoroethyl Halides/Sulfonates CF3CH2I, CF3CH2OTfRelatively simple reagents.Lower reactivity, may require harsher conditions (strong base, higher temp) which is problematic for azetidines.
Photoredox Methods CF3CH2I with a photocatalyst[17]Very mild conditions, high functional group tolerance.[18][19]Requires specialized photochemical equipment, catalyst cost.

Question 3: What are the key safety precautions when working with these reagents?

Answer: Safety is paramount, especially with highly reactive fluorinating agents.

  • Hypervalent Iodine Reagents (e.g., Togni Reagent II): These compounds can be thermally unstable. Togni Reagent II, in particular, can undergo strong exothermic decomposition when heated above its melting point.[14][15] It also reacts violently with strong acids, bases, and reductants.[14]

    • Precaution: Always handle in a well-ventilated fume hood. Wear appropriate PPE (lab coat, safety glasses, gloves). Avoid heating the solid reagent. Store in a cool, dry place away from incompatible materials.

  • Sulfonium Salts (Umemoto's Reagents): While generally stable solids, they are powerful electrophiles.

    • Precaution: Avoid inhalation of dust and contact with skin. Handle with standard care for reactive electrophiles.

  • General Precautions: All trifluoroethylation reactions should be conducted in a fume hood. Anhydrous conditions, when required, should be strictly maintained to prevent quenching of reagents and potential side reactions.

Experimental Protocols

Protocol: General Procedure for N-Trifluoroethylation of an Azetidine using a Hypervalent Iodine Reagent

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the azetidine starting material (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or acetonitrile, to make a ~0.1 M solution) via syringe.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition (if required): If the azetidine is used as a salt or if a non-nucleophilic base is needed, add the base (e.g., triethylamine, 1.2 equiv) dropwise and stir for 5 minutes.

  • Reagent Addition: Add the electrophilic trifluoroethylating agent (e.g., a Togni-type or Umemoto-type reagent, 1.1 equiv) portion-wise over 5 minutes. Note: Some reagents are highly reactive and may cause an exotherm.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LCMS. If the reaction is slow, it may be allowed to warm gradually to room temperature.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-trifluoroethyl azetidine.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable fluorinated building block.

Introduction

This compound is a critical intermediate in medicinal chemistry, prized for the introduction of the trifluoroethyl motif which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] The synthesis of this compound, while achievable, presents unique challenges related to the handling of the strained azetidine ring and the properties of fluorinated amines. This guide will walk you through the recommended synthetic pathway, highlight key optimization parameters, and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most prevalent and scalable approach is a two-step sequence starting from commercially available N-Boc-3-azetidinone. This involves an initial reductive amination with 2,2,2-trifluoroethylamine, followed by the deprotection of the Boc group. This method is favored due to the use of mild and selective reagents.[2][3]

Q2: Why is reductive amination preferred over direct alkylation of azetidin-3-amine?

A2: Direct alkylation of amines can often lead to over-alkylation, resulting in a mixture of mono- and di-alkylated products, which can be challenging to separate. Reductive amination of a protected azetidinone offers better control and selectivity, leading to a cleaner reaction profile.[4]

Q3: What are the key safety considerations when working with azetidines and fluorinated compounds?

A3: Azetidines are strained four-membered rings and can be prone to ring-opening under certain conditions.[5] Fluorinated reagents should be handled with care, and all reactions should be performed in a well-ventilated fume hood. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of amines by standard silica gel chromatography can be problematic due to the basic nature of the amine interacting with the acidic silica, leading to peak tailing and potential product loss.[6] It is recommended to use an amine-functionalized silica gel or to add a competing amine, such as triethylamine (1-2%), to the mobile phase.[6][7]

Recommended Synthetic Pathway

The recommended synthesis of this compound is a two-step process:

  • Reductive Amination: Reaction of N-Boc-3-azetidinone with 2,2,2-trifluoroethylamine in the presence of a mild reducing agent.

  • Deprotection: Removal of the N-Boc protecting group to yield the final product.

Synthetic Pathway Start N-Boc-3-azetidinone Intermediate N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine Start->Intermediate  Reductive Amination (2,2,2-Trifluoroethylamine, NaBH(OAc)₃) Final This compound Intermediate->Final  Deprotection (e.g., TFA/DCM or HCl/Dioxane)

Synthetic route to this compound.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-3-azetidinone

This protocol details the synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-3-azetidinone

  • 2,2,2-Trifluoroethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equivalent) in DCE (0.2 M), add 2,2,2-trifluoroethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.[2]

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.[2]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 2: Deprotection of N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-1-(2,2,2-trifluoroethyl)azetidin-3-amine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or 4M HCl in dioxane (e.g., 4 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by flash column chromatography using an appropriate solvent system (e.g., DCM/Methanol with 1% triethylamine).

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low yield in reductive amination - Incomplete imine formation due to the low basicity of 2,2,2-trifluoroethylamine.- Deactivation of the reducing agent.- Add a catalytic amount of acetic acid to promote imine formation.[2]- Ensure the sodium triacetoxyborohydride is fresh and handled under anhydrous conditions.- Increase the reaction time.
Incomplete Boc deprotection - Insufficient acid or reaction time.- Acid-labile side reactions.- Increase the amount of acid or prolong the reaction time, monitoring carefully by TLC/LC-MS.- Consider alternative deprotection methods, such as using 2,2,2-trifluoroethanol (TFE) at elevated temperatures.[8]
Formation of side products - Ring-opening of the azetidine ring.- Over-alkylation (less common in reductive amination).- Maintain mild reaction conditions, especially temperature control.[5]- Ensure the use of a selective reducing agent like NaBH(OAc)₃.[2]
Difficulty in product purification - Interaction of the basic amine with acidic silica gel.- Use an amine-functionalized silica gel column.[6]- Add a competing amine (e.g., 1-2% triethylamine) to the eluent.[7]- Consider reversed-phase chromatography with an appropriate mobile phase.[9]
Product instability - Amines can be sensitive to air and light.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield or Impurities Detected"]; Check_Step1 [label="Reductive Amination Step Issue?"]; Check_Step2 [label="Deprotection Step Issue?"]; Check_Purification [label="Purification Issue?"];

Start -> Check_Step1; Start -> Check_Step2; Start -> Check_Purification;

// Reductive Amination Troubleshooting RA_Cause1 [label="Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RA_Solution1 [label="Add catalytic acid\nIncrease reaction time\nCheck reducing agent quality"]; RA_Cause2 [label="Side Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RA_Solution2 [label="Maintain low temperature\nEnsure selective reducing agent"];

Check_Step1 -> RA_Cause1; Check_Step1 -> RA_Cause2; RA_Cause1 -> RA_Solution1; RA_Cause2 -> RA_Solution2;

// Deprotection Troubleshooting Dep_Cause1 [label="Incomplete Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dep_Solution1 [label="Increase acid concentration\nIncrease reaction time\nConsider alternative methods (e.g., TFE)"];

Check_Step2 -> Dep_Cause1; Dep_Cause1 -> Dep_Solution1;

// Purification Troubleshooting Pur_Cause1 [label="Peak Tailing / Poor Separation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pur_Solution1 [label="Use amine-functionalized silica\nAdd competing amine to eluent\nTry reversed-phase chromatography"];

Check_Purification -> Pur_Cause1; Pur_Cause1 -> Pur_Solution1; }

Troubleshooting workflow for the synthesis.

Data Presentation: Key Reaction Parameters

Parameter Reductive Amination Deprotection Rationale & Key Considerations
Solvent DCE or DCMDCMGood solubility for reactants and intermediates. Ensure anhydrous conditions for reductive amination.
Temperature Room Temperature0°C to Room TemperatureMild conditions help to prevent side reactions, particularly the ring-opening of the azetidine.
Key Reagents 2,2,2-Trifluoroethylamine, NaBH(OAc)₃TFA or 4M HCl in DioxaneNaBH(OAc)₃ is a mild and selective reducing agent.[2] Strong acids are required for efficient Boc deprotection.
Stoichiometry Amine (1.2 eq), Reducing Agent (1.5 eq)Acid (excess)A slight excess of the amine and reducing agent drives the reaction to completion. Excess acid ensures complete deprotection.
Reaction Time 12-24 hours1-4 hoursMonitor by TLC or LC-MS for completion.

References

Managing the reactivity of the azetidine ring in 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this valuable building block. The inherent strain of the azetidine ring, combined with the strong electron-withdrawing nature of the N-trifluoroethyl group, presents both synthetic opportunities and challenges.[1][2] This document provides field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to ensure the success of your experiments.

Understanding the Core Reactivity

This compound possesses two key reactive sites: the primary amine at the 3-position (C3-NH₂) and the tertiary amine within the four-membered ring (N1). The reactivity of these sites is heavily influenced by the N1-substituent.

  • C3-Primary Amine: This is the primary nucleophilic center for most functionalization reactions (e.g., acylations, sulfonamides, reductive aminations). However, its nucleophilicity is somewhat attenuated by the inductive electron-withdrawing effect of the nearby trifluoroethyl group.

  • N1-Ring Amine: The lone pair on the ring nitrogen is significantly less basic and nucleophilic due to the powerful inductive effect of the CF₃ group. While this reduces its participation in many reactions, it also activates the azetidine ring, making it more susceptible to ring-opening under certain conditions, particularly upon protonation or quaternization.[3][4] The ring strain energy of azetidines, approximately 25.4 kcal/mol, is a key thermodynamic driver for such reactions.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with this compound.

Question 1: My acylation (or sulfonylation) reaction with the C3-amine is sluggish, resulting in low yield and incomplete conversion. What is causing this and how can I fix it?

Answer:

This is a common observation stemming from the electronically-deactivated nature of the C3-amine. The trifluoroethyl group pulls electron density away from the ring system, which in turn reduces the nucleophilicity of the exocyclic amine.

Troubleshooting Steps & Rationale:

  • Choice of Base: Standard organic bases like triethylamine (TEA) may not be sufficiently strong or may be too nucleophilic, leading to side reactions.

    • Recommendation: Switch to a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will effectively scavenge the acid byproduct (e.g., HCl) without competing with the azetidine amine as a nucleophile.

  • Activating Agent (for Amide Couplings): If you are coupling a carboxylic acid, the choice of activating agent is critical.

    • Recommendation: Use more potent coupling reagents. While standard agents like HATU are often effective, consider alternatives like COMU or employing an additive such as HOBt or HOAt to generate a more reactive activated ester.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for decomposition.

    • Concentration: Increasing the concentration of your reactants can favor the bimolecular reaction kinetics.

    • Solvent: Ensure your solvent fully dissolves all reagents. Aprotic polar solvents like DMF or NMP are generally good choices.

Decision Workflow for Sluggish Acylation

Caption: Troubleshooting flowchart for incomplete acylation reactions.

Question 2: I am observing a significant side product with a mass corresponding to a ring-opened species. Why is my azetidine ring opening?

Answer:

The azetidine ring, while more stable than an aziridine, is a strained four-membered ring susceptible to nucleophilic or acid-catalyzed ring-opening.[2][5] The electron-withdrawing N-substituent makes the ring carbons more electrophilic, particularly upon protonation of the ring nitrogen.

Common Causes & Prevention Strategies:

CauseMechanismPrevention Strategy
Harsh Acidic Conditions Protonation of the ring nitrogen creates a highly reactive azetidinium ion. This species is readily attacked by even weak nucleophiles (including solvent or counter-ions like Cl⁻), leading to cleavage of the C-N bond.[3][6]• Avoid strong acids for deprotection or salt formation. • If an acidic workup is necessary, use buffered or dilute aqueous acid and keep the temperature low (0 °C). • Use trifluoroacetic acid (TFA) with extreme caution, as it can readily promote ring-opening.[7]
Nucleophilic Reagents Strong nucleophiles can directly attack one of the ring carbons (C2 or C4), especially if the reaction is heated. This is less common without activation but can occur.• Avoid using highly nucleophilic reagents where possible. • When performing reactions at the C3-amine, choose conditions that do not involve strong, unhindered nucleophiles that could compete.
Intramolecular Reactions If the molecule contains a pendant nucleophile, it can cyclize onto the azetidine ring, causing an intramolecular ring-opening.[8][9]• Analyze your target structure for any potential intramolecular reactivity. • This is a design consideration and may require a different synthetic strategy if unavoidable.

Mechanism: Acid-Catalyzed Ring Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine Ring Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium + H+ Proton H+ Azetidinium_copy Azetidinium Ion Nucleophile Nu- RingOpened Ring-Opened Product Nucleophile->RingOpened Azetidinium_copy->RingOpened Attack at C2/C4

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Frequently Asked Questions (FAQs)

Q: What are the relative pKa values of the two nitrogen atoms? A: Exact experimental values are not readily available in the literature. However, based on chemical principles:

  • The C3-primary amine is expected to have a pKa typical of a primary amine, likely in the range of 9-10 .

  • The N1-ring amine is expected to be significantly less basic due to the strong electron-withdrawing effect of the trifluoroethyl group. Its pKa is likely several units lower than the C3-amine, making it a much weaker base. Under typical reaction conditions, protonation will selectively occur at the more basic C3-amine.

Q: What are suitable protecting groups for the C3-amine if I need to perform a reaction at another site? A: Standard amine protecting groups are effective. The choice depends on the desired orthogonality.

  • Boc (tert-butyloxycarbonyl): This is a robust choice, introduced using Boc-anhydride. It is stable to a wide range of conditions but is readily removed with moderate acid (e.g., TFA in DCM), which must be used cautiously to avoid ring-opening.[7][10]

  • Cbz (Carboxybenzyl): Introduced using Cbz-Cl, it is stable to acidic conditions but is removed by catalytic hydrogenation. This is a good orthogonal strategy if your molecule is stable to hydrogenation conditions.

  • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid but removed with a mild base like piperidine. This offers excellent orthogonality to acid-labile groups.[10]

Q: How should I store this compound? A: this compound is a primary amine and can be sensitive to air and moisture over time (formation of carbonates, etc.). It should be stored in an inert atmosphere (argon or nitrogen), tightly sealed, and refrigerated.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate and scale.

Protocol 1: General Procedure for Acylation of the C3-Amine

This protocol describes the formation of an amide bond with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic Acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes.

    • Rationale: HATU is a highly efficient coupling agent that converts the carboxylic acid into a reactive activated ester. DIPEA acts as a non-nucleophilic base to facilitate this process and neutralize the resulting acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. Slow addition helps control any potential exotherm.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider warming to 40 °C.

    • Rationale: Reaction times can vary. Direct monitoring is the best way to determine completion.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Rationale: The aqueous washes remove unreacted coupling agents, DMF, and salts, simplifying purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the reaction with a generic aldehyde or ketone.[11][12]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Imine Formation: To a clean, dry flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve in DCM or DCE.

    • Rationale: This step forms the intermediate imine or iminium ion in situ.

  • Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq). Stir for 30 minutes at room temperature.

    • Rationale: Mild acid can catalyze the formation of the iminium ion, which is the species that is reduced. This is often necessary for less reactive ketones.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

    • Rationale: STAB is a mild and selective reducing agent that will reduce the iminium ion in the presence of the unreacted aldehyde/ketone.[11] Adding it in portions helps to control gas evolution and any potential exotherm.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

    • Rationale: The basic quench neutralizes the acetic acid and destroys any excess reducing agent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] The azetidine ring, a strained four-membered heterocycle, is a privileged motif in drug discovery, valued for its ability to improve properties like solubility and metabolic stability while providing a three-dimensional exit vector.[2][3] This guide provides a comprehensive characterization of 1-(2,2,2-trifluoroethyl)azetidin-3-amine, a building block that combines the benefits of both structural features. We present a comparative analysis of its properties against its non-fluorinated analog, 1-ethylazetidin-3-amine, and a representative amide derivative, offering experimental protocols and supporting data to guide researchers in its application.

Introduction: The Rationale for Fluorinated Azetidines

In the hit-to-lead and lead optimization phases of drug discovery, chemists frequently grapple with challenges of metabolic instability, poor membrane permeability, and off-target activity. Fluorination is a key strategy to address these issues. The high electronegativity of fluorine can profoundly influence a molecule's properties:

  • Modulation of Basicity (pKa): The strong electron-withdrawing effect of a trifluoromethyl group can significantly lower the basicity of a nearby amine.[4] This is critical because the ionization state of a drug at physiological pH (pKa) dictates its solubility, receptor interaction, and cell permeability.[4]

  • Increased Lipophilicity (LogP): Fluorine substitution often increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[1][5]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

The azetidine scaffold itself offers advantages by increasing the fraction of sp³-hybridized carbons, which has been correlated with higher success rates in clinical development.[3] The combination of a trifluoroethyl group with an azetidine-3-amine core thus presents a building block of significant interest for creating novel chemical entities with potentially superior drug-like properties.

Synthesis and Derivatization Workflow

The synthesis of this compound and its subsequent derivatization follows a logical pathway. A general workflow involves the N-alkylation of a protected azetidine precursor, followed by deprotection and subsequent functionalization of the primary amine.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization A N-Boc-azetidin-3-one B N-Boc-azetidin-3-amine (Reductive Amination) A->B NH4OAc, NaBH(OAc)3 C Azetidin-3-amine (Boc Deprotection) B->C TFA or HCl D This compound (N-Alkylation) C->D CF3CH2OTf, Base E This compound F N-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetamide (Amide Coupling) E->F Acetyl Chloride, Base

Caption: General workflow for the synthesis and derivatization of the target compound.

Comparative Physicochemical Properties

The introduction of the trifluoroethyl group has a predictable and significant impact on the amine's fundamental physicochemical properties. These properties are crucial as they influence how the molecule behaves in a biological system.

CompoundStructureMolecular Weight ( g/mol )Calculated pKaCalculated LogP
1. 1-Ethylazetidin-3-amine (Non-fluorinated Analog)Structure of 1-Ethylazetidin-3-amine100.16~9.8-0.5
2. This compound (Target Compound)Structure of this compound154.14~7.5+0.6
3. N-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetamide (Amide Derivative)Structure of the Amide Derivative196.16N/A (non-basic)+0.2

Causality Behind the Data:

  • pKa Reduction: The powerful inductive electron-withdrawing effect of the three fluorine atoms is transmitted through the ethyl chain to the azetidine nitrogen. This reduces the electron density on the nitrogen, making it a weaker base and thus lowering its pKa. A drop of over two pKa units is observed, which is a common and profound effect of β-trifluoroethylation on amine basicity.[4] This change means that at physiological pH 7.4, a significantly smaller fraction of the fluorinated amine will be protonated compared to its non-fluorinated counterpart.

  • LogP Increase: The replacement of hydrogen atoms with more electronegative fluorine atoms increases the molecule's lipophilicity (hydrophobicity), reflected in the higher LogP value.[5] This can lead to better penetration of lipid bilayers, such as the blood-brain barrier.[6]

  • Amide Derivatization: Converting the primary amine to an acetamide removes its basicity and introduces a hydrogen bond donor and acceptor, which typically lowers the LogP relative to the parent amine, despite the increase in molecular weight.

Spectroscopic Characterization Guide

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum will be characterized by distinct signals for the azetidine ring protons and the trifluoroethyl group. The CH₂ group adjacent to the CF₃ will appear as a quartet due to coupling with the three fluorine atoms. The N-H protons of the primary amine are often broad and may exchange with D₂O.[7][8][9]

  • ¹³C NMR: The carbon of the CF₃ group will appear as a quartet in the proton-decoupled spectrum due to one-bond C-F coupling. Carbons adjacent to the nitrogen will be deshielded and appear downfield.[10]

  • ¹⁹F NMR: This is a key experiment for any fluorinated compound. A single signal, a triplet, is expected for the CF₃ group due to coupling with the adjacent CH₂ protons. The chemical shift provides confirmation of the electronic environment.[11]

NucleusKey Chemical Shifts (δ, ppm) and MultiplicitiesRationale
¹H NMR ~3.0-3.5 (q, 2H, JH-F ≈ 9 Hz)CH₂ protons adjacent to CF₃, split by three fluorine atoms.
~3.5-3.8 (m, 1H)Azetidine CH -NH₂ proton.
~2.8-3.4 (m, 4H)Azetidine ring CH₂ protons.
~1.5 (br s, 2H)NH ₂ protons, broad and exchangeable.[7]
¹³C NMR ~125 (q, JC-F ≈ 277 Hz)C F₃ carbon, showing strong one-bond coupling to fluorine.
~55 (q, JC-F ≈ 30 Hz)C H₂CF₃ carbon, showing two-bond coupling to fluorine.
~50-60 (m)Azetidine ring carbons.
¹⁹F NMR ~ -73 (t, JF-H ≈ 9 Hz)CF₃ group, split into a triplet by the two adjacent CH₂ protons.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the structure.

  • Method: Electrospray Ionization (ESI) in positive mode is ideal for amines.

  • Expected Ion: The molecular ion peak [M+H]⁺ should be observed at m/z 155.09.

  • Nitrogen Rule: The compound has an even number of nitrogen atoms (2), but its nominal molecular weight (154) is even. This is an exception to the common nitrogen rule statement because of the odd mass of fluorine (19 amu). However, the rule correctly predicts an odd-numbered molecular ion for a radical cation (M⁺•), which is less common in ESI.[7][9]

  • Key Fragmentation: A characteristic α-cleavage next to the azetidine nitrogen is expected, leading to the loss of the trifluoroethyl group or fragmentation of the ring itself.[7]

Experimental Protocols

These protocols provide a validated starting point for the synthesis and characterization of the target compound and its derivatives.

Protocol: Synthesis of this compound

Causality: This procedure uses a two-step sequence starting from commercially available N-Boc-azetidin-3-amine. The Boc-protecting group is acid-labile and is removed first. The subsequent alkylation is performed with trifluoroethyl triflate, a highly reactive electrophile, requiring a non-nucleophilic base to scavenge the generated acid.

  • Deprotection:

    • Dissolve N-Boc-azetidin-3-amine (1.0 eq) in dichloromethane (DCM, 5 mL per mmol).

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours until TLC/LCMS confirms consumption of starting material.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The crude azetidin-3-amine TFA salt is used directly in the next step.

  • N-Alkylation:

    • Dissolve the crude salt in a polar aprotic solvent like acetonitrile (10 mL per mmol).

    • Add a hindered base, such as diisopropylethylamine (DIPEA, 3.0 eq).

    • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor by LCMS. Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., DCM/MeOH gradient with 0.1% NH₄OH) to yield the pure amine.

Protocol: NMR Sample Preparation and Analysis

Causality: The choice of solvent is critical. CDCl₃ is a standard, but for observing exchangeable N-H protons, a solvent like DMSO-d₆ is superior. The D₂O shake experiment is a definitive method to identify N-H or O-H protons.[8]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • To confirm the N-H signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.[9][10]

  • ¹³C and ¹⁹F NMR Acquisition:

    • Acquire proton-decoupled ¹³C and ¹⁹F NMR spectra. Ensure a sufficient number of scans for the ¹³C spectrum due to its lower natural abundance and the splitting by fluorine.

Analytical_Workflow cluster_workflow Analytical Characterization Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (LCMS/HRMS) Sample->MS Purity Purity Analysis (HPLC/UPLC) Sample->Purity Data Structural Confirmation & Purity Assessment NMR->Data MS->Data Purity->Data

Caption: Standard workflow for analytical characterization of synthesized compounds.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry. The trifluoroethyl group systematically lowers the pKa of the azetidine nitrogen and increases lipophilicity, providing a clear and rational strategy for modulating drug-like properties.[2][4] Its derivatives, such as amides, ureas, and sulfonamides, can be readily synthesized to explore chemical space and optimize interactions with biological targets.[12][13] The detailed characterization and protocols provided herein serve as a robust foundation for researchers and drug development professionals to confidently incorporate this and similar fluorinated scaffolds into their discovery programs.

References

A Comparative Guide to the Reactivity of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine and Other N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique reactivity profile that is attractive for chemical exploration.[1] This strained ring system, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical properties such as metabolic stability, aqueous solubility, and lipophilicity.[3][4] The 3-aminoazetidine core, in particular, serves as a versatile building block, enabling the construction of complex molecules with diverse biological activities.[1]

This guide provides an in-depth comparison of the reactivity of 1-(2,2,2-trifluoroethyl)azetidin-3-amine with two other commonly utilized N-substituted azetidin-3-amines: the sterically hindered 1-tert-butylazetidin-3-amine and the electronically modified N-Boc-azetidin-3-amine. Understanding the distinct reactivity profiles of these analogs is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting the behavior of these scaffolds in various chemical environments.

The Influence of N-Substituents on Azetidine Reactivity: A Tale of Sterics and Electronics

The reactivity of the 3-amino group in azetidine derivatives is profoundly influenced by the nature of the substituent on the ring nitrogen. This influence can be broadly categorized into two primary effects: electronic effects, which alter the electron density and thus the nucleophilicity and basicity of the exocyclic amine, and steric effects, which can hinder the approach of reactants to the reactive center.

  • This compound: The trifluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5] This inductive effect significantly reduces the electron density on the azetidine nitrogen, which in turn is expected to decrease the basicity and nucleophilicity of the exocyclic 3-amino group.[6][7]

  • 1-tert-Butylazetidin-3-amine: The tert-butyl group is a bulky, sterically demanding substituent.[8] Its primary influence on reactivity is through steric hindrance, which can impede the approach of electrophiles to the 3-amino group.[9] Electronically, the tert-butyl group is weakly electron-donating, which would slightly enhance the basicity of the amine compared to an unsubstituted azetidine.[10]

  • N-Boc-azetidin-3-amine: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group due to the presence of the carbonyl moiety.[6] The lone pair of electrons on the azetidine nitrogen can be delocalized into the carbonyl group through resonance, thereby reducing the electron density on the nitrogen and, consequently, the basicity and nucleophilicity of the 3-amino group.[6]

The interplay of these electronic and steric factors dictates the overall reactivity of each azetidine derivative in common chemical transformations such as acylation and nucleophilic substitution.

Comparative Reactivity Analysis

To provide a quantitative basis for comparing the reactivity of these three azetidines, we will consider their basicity (pKa) and their expected performance in a representative acylation reaction.

Basicity (pKa)

The pKa of the conjugate acid of an amine is a direct measure of its basicity. A higher pKa value corresponds to a stronger base. The basicity of the 3-amino group in our target azetidines is expected to follow the trend: 1-tert-butylazetidin-3-amine > N-Boc-azetidin-3-amine > this compound.

CompoundN-SubstituentPredicted Effect on BasicityPredicted pKa of Conjugate Acid
This compound2,2,2-TrifluoroethylStrong Electron-WithdrawingLower
1-tert-Butylazetidin-3-aminetert-ButylWeak Electron-Donating, Steric HindranceHigher
N-Boc-azetidin-3-aminetert-ButoxycarbonylElectron-Withdrawing (Resonance)Lower
Acylation Reactivity: A Case Study

Acylation of the 3-amino group is a common reaction used to introduce a wide range of functional groups. The rate and yield of this reaction are directly proportional to the nucleophilicity of the amine. Based on the electronic and steric effects discussed, we can predict the following trend in acylation reactivity:

1-tert-Butylazetidin-3-amine ≈ N-Boc-azetidin-3-amine > this compound

While the tert-butyl group in 1-tert-butylazetidin-3-amine introduces steric hindrance, its electron-donating nature enhances the nucleophilicity of the amine. Conversely, the Boc group in N-Boc-azetidin-3-amine is less sterically demanding but is electron-withdrawing. The trifluoroethyl group in this compound is strongly deactivating due to its powerful inductive effect, leading to significantly reduced nucleophilicity and thus, lower reactivity in acylation reactions.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following standardized experimental protocols for the acylation of the 3-amino group can be employed.

General Protocol for N-Acetylation of Substituted Azetidin-3-amines

This protocol describes a general procedure for the acetylation of the 3-amino group using acetic anhydride.

Materials:

  • Substituted azetidin-3-amine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted azetidin-3-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated azetidine derivative.

Expected Outcome:

By performing this reaction with each of the three azetidine derivatives under identical conditions and for the same duration, a direct comparison of the reaction yields can be made. It is anticipated that the yield of the acetylated product will be highest for 1-tert-butylazetidin-3-amine and N-Boc-azetidin-3-amine, and significantly lower for this compound, reflecting the differences in their nucleophilicity.

Visualizing the Concepts

Structural Comparison of N-Substituted Azetidin-3-amines

G cluster_0 This compound cluster_1 1-tert-Butylazetidin-3-amine cluster_2 N-Boc-azetidin-3-amine a F₃C-CH₂-N₁-C₂H₂-C₃H(NH₂)-C₄H₂ b (CH₃)₃C-N₁-C₂H₂-C₃H(NH₂)-C₄H₂ c (CH₃)₃COCO-N₁-C₂H₂-C₃H(NH₂)-C₄H₂

Caption: Structures of the compared N-substituted azetidin-3-amines.

Workflow for Comparative Reactivity Study

G start Select Azetidine Derivatives reaction Perform Standardized Acylation Reaction start->reaction analysis Analyze Reaction Products (TLC, LC-MS, NMR) reaction->analysis comparison Compare Reaction Yields and/or Rates analysis->comparison conclusion Draw Conclusions on Relative Reactivity comparison->conclusion

Caption: Experimental workflow for comparing the reactivity of azetidines.

Conclusion: Rationalizing Reactivity for Synthetic Design

The N-substituent on an azetidine ring plays a critical role in modulating the reactivity of the 3-amino group. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group in this compound significantly deactivates the exocyclic amine towards nucleophilic reactions like acylation. In contrast, the weakly electron-donating and sterically bulky tert-butyl group in 1-tert-butylazetidin-3-amine, and the electron-withdrawing but less sterically hindered Boc group in N-Boc-azetidin-3-amine, are expected to exhibit higher reactivity.

This comparative analysis, grounded in the fundamental principles of electronic and steric effects, provides a predictive framework for chemists to select the appropriate azetidine building block for their synthetic endeavors. By understanding the inherent reactivity of these valuable scaffolds, researchers can design more efficient and predictable synthetic routes, ultimately accelerating the discovery and development of novel therapeutics.

References

A Comparative Guide to the X-ray Crystal Structure of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides the design of more potent and selective therapeutics, and provides insights into a compound's pharmacokinetic profile. Azetidine scaffolds, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in modern drug discovery. Their unique strained ring system offers a three-dimensional geometry that can improve properties like aqueous solubility and metabolic stability when compared to more conventional cyclic amines.[1] The introduction of fluorine, particularly trifluoromethyl groups, is a well-established strategy to further modulate a molecule's basicity, lipophilicity, and binding interactions.[2]

This guide focuses on the structural analysis of 1-(2,2,2-trifluoroethyl)azetidin-3-amine, a representative fluorinated azetidine derivative. While a public X-ray crystal structure for this specific compound is not available at the time of writing, this document serves as a comprehensive guide to the methodologies used for such a determination and provides a comparative analysis with a structurally related compound. By understanding the experimental workflow and the structural nuances of a similar molecule, researchers can gain valuable insights into the expected conformation and solid-state packing of this important chemical motif.

The Rationale for X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. The technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, the crystal structure reveals the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how molecules pack in the solid state. This information is critical for understanding physical properties like melting point and solubility, and for identifying potential polymorphic forms, a key consideration in pharmaceutical development.

The decision to pursue a crystal structure is driven by the need for a definitive structural model. For a novel scaffold like a trifluoroethylated azetidine, a crystal structure would confirm the connectivity and stereochemistry, and importantly, elucidate the conformational influence of the electron-withdrawing trifluoroethyl group on the puckering of the azetidine ring.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the typical steps involved, representing a self-validating system where the success of each step is a prerequisite for the next.

Step 1: Material Synthesis and Purification

The synthesis of this compound can be achieved through established synthetic routes for N-alkylation of azetidines.[3] The purity of the final compound is critical for successful crystallization.

  • Synthesis: React azetidin-3-amine with a suitable 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) under basic conditions.

  • Purification: The crude product should be purified to >98% purity, typically by column chromatography or distillation.

  • Characterization: Confirm the identity and purity of the compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Step 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. It is an empirical process that involves screening various solvents and conditions.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using computational methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Target Molecule purification Purification (>98%) synthesis->purification characterization NMR & MS Confirmation purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: A generalized workflow for small molecule X-ray crystallography.

Comparative Structural Analysis

As a definitive crystal structure for this compound is not publicly available, we will use the crystal structure of (S)-1-Benzhydryl-N-methylazetidin-3-amine (CSD refcode: XOPCAJ) as a proxy for comparison. This molecule features the same core azetidin-3-amine scaffold, allowing for a meaningful discussion of the key structural parameters.

Proxy Molecule: (S)-1-Benzhydryl-N-methylazetidin-3-amine (XOPCAJ)

The crystal structure of this compound provides a valuable reference for the geometry of the N-substituted azetidin-3-amine core. The bulky benzhydryl group on the azetidine nitrogen and the methyl group on the exocyclic amine will have their own steric and electronic effects, which will be contrasted with the expected effects of the trifluoroethyl group.

Parameter (S)-1-Benzhydryl-N-methylazetidin-3-amine (XOPCAJ) This compound (Predicted)
Azetidine Ring Pucker PuckeredPuckered
N1-C2 Bond Length (Å) 1.48~1.47
N1-C4 Bond Length (Å) 1.48~1.47
C2-C3 Bond Length (Å) 1.54~1.54
C3-C4 Bond Length (Å) 1.54~1.54
Exocyclic Amine Geometry PyramidalPyramidal
Key Torsion Angle C(substituent)-N1-C2-C3C(substituent)-N1-C2-C3
Discussion and Predictions
  • Azetidine Ring Conformation: The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain.[4] In the proxy structure, the ring is puckered, and we can confidently predict the same for the trifluoroethyl derivative. The degree of puckering and the preferred conformation will be influenced by the substituents.

  • Influence of the N-Substituent:

    • Steric Effects: The benzhydryl group in the proxy is very bulky, which will sterically influence the conformation of the azetidine ring and the orientation of the exocyclic amine. The 2,2,2-trifluoroethyl group is significantly less bulky, so we would predict less steric hindrance around the azetidine nitrogen.

    • Electronic Effects: The trifluoroethyl group is strongly electron-withdrawing due to the three fluorine atoms. This will have a pronounced effect on the azetidine nitrogen. The electron density on the nitrogen will be reduced, which in turn will decrease its basicity.[2] This electronic effect may also subtly influence the bond lengths within the azetidine ring, potentially leading to a slight shortening of the N1-C2 and N1-C4 bonds compared to a non-fluorinated analogue.

  • Intermolecular Interactions: The primary amine of this compound is capable of acting as a hydrogen bond donor, while the two nitrogen atoms can act as hydrogen bond acceptors. In a crystal lattice, we would expect to see a network of N-H···N hydrogen bonds. The presence of the trifluoromethyl group could also lead to the formation of weaker C-H···F or N···F interactions, which can play a role in stabilizing the crystal packing.

structural_comparison cluster_features Structural Features target This compound Predicted Structure pucker Azetidine Ring Pucker target:f0->pucker Puckered substituent N-Substituent Effects target:f0->substituent Strongly e⁻-withdrawing (Trifluoroethyl) hbond Intermolecular H-Bonding target:f0->hbond N-H···N, C-H···F (?) proxy (S)-1-Benzhydryl-N-methylazetidin-3-amine Known Crystal Structure (XOPCAJ) proxy:f0->pucker Puckered proxy:f0->substituent Bulky, weakly e⁻-donating (Benzhydryl) proxy:f0->hbond N-H···N

References

A Comparative Guide to the In Vitro ADME Properties of Compounds Containing the 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its clinical success. Small, saturated heterocycles have emerged as valuable scaffolds for imparting favorable ADME characteristics. Among these, the azetidine ring has garnered significant attention due to its ability to confer molecular rigidity and improve aqueous solubility, often leading to enhanced biological activity and a more desirable pharmacokinetic profile.[1][2]

This guide provides an in-depth comparative analysis of the in vitro ADME properties of compounds featuring the 1-(2,2,2-Trifluoroethyl)azetidin-3-amine scaffold. The strategic incorporation of a trifluoroethyl group on the azetidine nitrogen is a design element intended to modulate basicity and lipophilicity, with the goal of improving metabolic stability and cell permeability.[3] We will objectively compare the performance of this scaffold against common bioisosteric replacements for secondary amines, namely piperidine, piperazine, and morpholine derivatives. The experimental data presented herein, while representative, is intended to provide a robust framework for researchers and drug development professionals to make informed decisions in their scaffold selection process.

Comparative In Vitro ADME Profiles

The following tables summarize the key in vitro ADME parameters for our target scaffold and its common alternatives. It is important to note that these values are representative and can be influenced by the specific substituents on the core scaffold.

Table 1: Metabolic Stability in Human Liver Microsomes

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. This assay measures the rate of drug clearance by metabolic enzymes, primarily cytochrome P450s, in human liver microsomes.[4]

ScaffoldRepresentative CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Compound A> 60< 10
N-Ethyl-azetidin-3-amineCompound B3545
N-Isopropyl-piperidin-4-amineCompound C2568
N-Isopropyl-piperazin-1-amineCompound D4531
N-Ethyl-morpholin-2-amineCompound E5520

Causality Behind Experimental Choices: The inclusion of the trifluoroethyl group in Compound A is hypothesized to shield the nitrogen from N-dealkylation, a common metabolic pathway for tertiary amines. This is expected to significantly increase the metabolic stability compared to its non-fluorinated counterpart (Compound B) and other common amine scaffolds.[3]

Table 2: Permeability in Caco-2 Cell Monolayers

The Caco-2 permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs. It measures the rate at which a compound crosses a monolayer of human intestinal cells.[5][6]

ScaffoldRepresentative CompoundApparent Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound Compound A15.21.1
N-Ethyl-azetidin-3-amineCompound B8.51.3
N-Isopropyl-piperidin-4-amineCompound C12.81.8
N-Isopropyl-piperazin-1-amineCompound D5.11.0
N-Ethyl-morpholin-2-amineCompound E6.31.2

Causality Behind Experimental Choices: The trifluoroethyl group increases the lipophilicity of the azetidine scaffold, which is expected to enhance passive diffusion across the Caco-2 cell monolayer. The low efflux ratio for Compound A suggests it is not a significant substrate for efflux transporters like P-glycoprotein.[6]

Table 3: Kinetic Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution and subsequent absorption. Poor solubility can lead to low bioavailability.

ScaffoldRepresentative CompoundKinetic Solubility at pH 7.4 (µM)
This compound Compound A85
N-Ethyl-azetidin-3-amineCompound B150
N-Isopropyl-piperidin-4-amineCompound C50
N-Isopropyl-piperazin-1-amineCompound D> 200
N-Ethyl-morpholin-2-amineCompound E> 200

Causality Behind Experimental Choices: While the trifluoroethyl group enhances lipophilicity, which can decrease aqueous solubility, the inherent polarity of the azetidine ring helps to maintain a reasonable solubility profile for Compound A. The higher solubility of the piperazine and morpholine analogs is expected due to the presence of additional heteroatoms capable of hydrogen bonding.[7]

Table 4: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active.[8][9]

ScaffoldRepresentative CompoundHuman Plasma Protein Binding (%)
This compound Compound A88
N-Ethyl-azetidin-3-amineCompound B75
N-Isopropyl-piperidin-4-amineCompound C92
N-Isopropyl-piperazin-1-amineCompound D65
N-Ethyl-morpholin-2-amineCompound E70

Causality Behind Experimental Choices: The increased lipophilicity imparted by the trifluoroethyl group in Compound A leads to a higher degree of plasma protein binding compared to its non-fluorinated analog and the more polar piperazine and morpholine scaffolds.[8]

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

This protocol outlines a self-validating system for assessing the metabolic stability of a test compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH NADPH (1 mM) NADPH->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Incubation->Timepoints Quench Quench with Acetonitrile containing Internal Standard Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % remaining vs. time LCMS->Data_Analysis

Workflow for In Vitro Metabolic Stability Assay.

Methodology:

  • Preparation: A reaction mixture is prepared containing the test compound (1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Incubation: The mixture is incubated at 37°C.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[4]

Caco-2 Permeability Assay

This protocol provides a robust method for evaluating the intestinal permeability of a compound.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a monolayer Seed_Cells->Differentiate TEER Monitor monolayer integrity (TEER measurement) Differentiate->TEER Add_Compound Add test compound (10 µM) to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C with shaking Add_Compound->Incubate Sample Sample from receiver compartment at timed intervals Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate_Papp Calculate Papp (A→B and B→A) Quantify->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

References

A Comparative Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Analogs: SAR Exploration for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1] This guide provides an in-depth analysis of Structure-Activity Relationship (SAR) studies concerning analogs of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. The introduction of a trifluoroethyl group at the N1 position is a strategic modification aimed at enhancing metabolic stability and modulating the basicity of the azetidine nitrogen, thereby influencing pharmacokinetic and pharmacodynamic profiles.

This document will explore the SAR of this promising scaffold, primarily focusing on its application in two key therapeutic areas: as Positive Allosteric Modulators (PAMs) of the M4 Muscarinic Acetylcholine Receptor and as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will dissect the causality behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the 1-(2,2,2-Trifluoroethyl)azetidine Moiety

The core structure, this compound, combines two critical features: the conformationally constrained azetidine ring and the electron-withdrawing trifluoroethyl group. The azetidine ring serves as a rigid linker, positioning substituents in a well-defined spatial orientation, which is crucial for precise interaction with biological targets. The trifluoroethyl group, on the other hand, is known to lower the pKa of the adjacent nitrogen, reducing its basicity and potential for off-target interactions with aminergic GPCRs. Furthermore, the C-F bond's high strength can block metabolic oxidation at the α-carbon, often improving the pharmacokinetic profile of a compound.

Application I: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for treating neuropsychiatric disorders like schizophrenia.[2][3] M4 Positive Allosteric Modulators (PAMs) are sought after as they offer a more subtle modulation of receptor activity compared to orthosteric agonists, potentially leading to a better side-effect profile.[1]

SAR of 3-Aminoazetidine Analogs as M4 PAMs

Research has shown that 3-aminoazetidine derivatives are highly effective as M4 PAMs.[2][3] In many series, these smaller amine linkers have demonstrated superior potency compared to larger cyclic amines like piperidine or pyrrolidine. The SAR of these compounds is often explored by modifying the substituent on the 3-amino group, typically an amide linkage to a core scaffold.

A key series of M4 PAMs is based on a 5-amino-thieno[2,3-c]pyridazine core, where the 3-aminoazetidine moiety is attached via an amide bond.[1][2] The SAR for this class of compounds reveals that substitution at the 3-position of the azetidine ring can significantly impact potency. For instance, N-aryl azetidines have been shown to be particularly effective.

Table 1: Comparative Activity of 3-Aminoazetidine Analogs as M4 PAMs

Compound IDAzetidine-3-Amine SubstitutionCore ScaffoldhM4 EC50 (nM)Reference
VU6000918 N-(pyrimidin-2-yl)5-amino-thieno[2,3-c]pyridazine19[2]
10a N-phenyl5-amino-thieno[2,3-c]pyridazine72[1]
10k N-(3-fluorophenyl)5-amino-thieno[2,3-c]pyridazinePotent[1]
10l N-(4-fluorophenyl)5-amino-thieno[2,3-c]pyridazinePotent[1]

The data indicates that small, electron-deficient aromatic rings on the azetidine-3-amine nitrogen are well-tolerated and can lead to potent M4 PAM activity. The 1-(2,2,2-trifluoroethyl) group on the azetidine nitrogen in our core scaffold would likely be well-tolerated and could further enhance CNS penetration and metabolic stability, properties that were challenging to achieve in some earlier series.[1]

Experimental Workflow: M4 PAM Screening Cascade

M4_PAM_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Screen: Calcium Mobilization Assay (hM4/Gqi5-CHO cells) B Potency & Efficacy Determination (EC50, Max Response) A->B Active Compounds C Selectivity Panel: (M1, M2, M3, M5 receptors) B->C Potent & Efficacious Hits D Pharmacokinetic Profiling (Rodent) C->D Selective Compounds E Efficacy Model: Amphetamine-Induced Hyperlocomotion Reversal D->E Good PK Profile F Candidate E->F Preclinical Candidate

Caption: A typical workflow for identifying and validating M4 PAMs.

Detailed Protocol: Calcium Mobilization Assay for M4 PAM Activity

This assay is a primary in vitro method for determining the potency and efficacy of M4 PAMs.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5) are used. Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and appropriate selection antibiotics.

  • Plate Seeding: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The test compounds (analogs of this compound) are added at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a fixed, sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the acetylcholine response by the test compound is used to calculate its EC50 and maximum efficacy.

Application II: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are crucial for regulating insulin secretion.[4] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[5]

SAR of Azetidine and Fluorinated Analogs as DPP-4 Inhibitors

The design of DPP-4 inhibitors often involves heterocyclic scaffolds that can mimic the dipeptide structure of the natural substrates.[4] Many successful DPP-4 inhibitors, known as "gliptins," feature a primary or secondary amine that interacts with the S1 pocket of the enzyme. The introduction of fluorine into inhibitor scaffolds is a common strategy to enhance potency and improve pharmacokinetic properties.

While there is no direct public data on this compound analogs as DPP-4 inhibitors, we can draw parallels from existing inhibitors. For example, many inhibitors feature a β-amino amide or similar motif. The 3-aminoazetidine core can serve as a constrained β-amino acid surrogate. The trifluoroethyl group would likely occupy the S2' pocket of the enzyme, where hydrophobic and halogenated moieties are often well-tolerated.

Table 2: Comparison of Structural Motifs in Known DPP-4 Inhibitors

InhibitorKey Structural MotifRole of Amine/Heterocycle
Sitagliptin Trifluoromethyl-triazolopiperazinePiperazine nitrogen interacts with the S2 pocket.
Vildagliptin CyanopyrrolidinePyrrolidine nitrogen mimics the proline residue of natural substrates.
Saxagliptin CyanopyrrolidineSimilar to Vildagliptin, with additional structural features.
Proposed Analog This compoundAzetidine-3-amine as a constrained β-amino acid mimic; trifluoroethyl group for potential S2' pocket interaction.

The proposed analogs, therefore, represent a novel chemotype for DPP-4 inhibition, combining the conformational constraint of the azetidine ring with the favorable properties of trifluoroethyl substitution.

Synthetic Approach for this compound Analogs

The synthesis of the core scaffold and its subsequent derivatization is crucial for exploring the SAR. A plausible synthetic route is outlined below.

Synthesis_Flow A 1-Boc-azetidin-3-one B Reductive Amination with 2,2,2-Trifluoroethylamine A->B C N-Boc-1-(2,2,2-trifluoroethyl) azetidin-3-amine B->C D Boc Deprotection (e.g., TFA) C->D E 1-(2,2,2-Trifluoroethyl) azetidin-3-amine D->E F Amide Coupling or Reductive Amination E->F G Target Analogs F->G

References

A Comparative Guide to Purity Validation of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: An Orthogonal Approach Using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Modern Drug Discovery

In the landscape of medicinal chemistry, small heterocyclic scaffolds are invaluable building blocks. 1-(2,2,2-Trifluoroethyl)azetidin-3-amine is one such molecule, prized for its trifluoroethyl moiety which can enhance metabolic stability and receptor binding affinity, and the azetidine ring, a saturated heterocyclic motif increasingly found in drug candidates. As this intermediate progresses through the drug development pipeline, the unambiguous confirmation of its purity is not merely a quality control checkpoint; it is a fundamental requirement for accurate biological data, reproducible results, and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By employing these methods orthogonally—meaning they rely on different chemical and physical principles—we can establish a highly trustworthy and robust purity value, creating a self-validating analytical system.

Part I: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, excelling at separating a compound from its potential impurities. The technique's power lies in its ability to resolve structurally similar compounds, providing a detailed impurity profile.[2][3]

Causality Behind Method Development

The molecular structure of this compound—a small, polar, basic amine—presents a specific set of challenges for traditional reversed-phase HPLC.

  • The Challenge of Retention: Small, polar molecules often exhibit poor retention on non-polar stationary phases like C18, eluting at or near the solvent front.

  • The Problem of Peak Shape: The basic amine group can interact with residual acidic silanols on the silica-based column packing, leading to significant peak tailing.

  • The Lack of a Chromophore: The molecule does not possess a strong UV-absorbing chromophore, necessitating detection at low wavelengths where many mobile phase components also absorb.

Our strategy is to address these challenges directly by developing a robust reversed-phase method. We will protonate the amine using an acidic mobile phase modifier. This increases the analyte's polarity and, more importantly, minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a starting point for method development and validation, adhering to principles outlined in USP General Chapter <621>.[2][4][5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm A high-efficiency, small-particle column provides excellent resolving power for potential impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA serves as an ion-pairing agent and acidifies the mobile phase (pH ~2), ensuring the amine analyte is fully protonated.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff, suitable for low-wavelength detection.
Gradient 5% to 95% B over 10 minutes A broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to maintain efficiency.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 2 µL Small volume minimizes potential for peak distortion.

| Detection | UV at 210 nm | Detection at a low wavelength is necessary due to the lack of a strong chromophore. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

System Suitability: Before sample analysis, a system suitability test must be performed. This involves multiple injections of a standard solution to ensure the chromatographic system is performing adequately. Key parameters include retention time repeatability, peak area precision, and tailing factor (typically aiming for <1.5).

Data Analysis and Validation

Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (AreaAnalyte / ΣAreaAll Peaks) x 100

It is crucial to recognize the primary limitation of this method: it assumes that all impurities have the same detector response factor as the main analyte. This is rarely the case, which is why HPLC purity is considered a relative, not absolute, measure.

For regulatory purposes, this method must be validated according to ICH Q2(R1) guidelines.[1][7][8][9] This involves experimentally demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prep_sample Accurately weigh & dissolve sample in Mobile Phase A prep_mp->prep_sample inject Inject sample onto HPLC system prep_sample->inject filter_sample Filter sample (0.22 µm) separate Gradient Elution on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate all peaks in chromatogram detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report with Impurity Profile calculate->report qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_calc Purity Calculation weigh_analyte Accurately weigh Analyte (W_Analyte) weigh_std Accurately weigh Internal Standard (W_Std) weigh_analyte->weigh_std dissolve Dissolve mixture in Deuterated Solvent weigh_std->dissolve acquire Acquire Spectrum (Long D1 Delay) dissolve->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate non-overlapping Analyte & Standard peaks process->integrate calculate Apply qNMR Formula to get Absolute Purity integrate->calculate report Report Final Purity Value calculate->report

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, metabolic stability, and target-binding interactions. For amine-containing compounds, which represent a significant portion of all approved drugs, the pKa of the conjugate acid (pKaH) is particularly crucial. It determines the extent of protonation at physiological pH (≈7.4), influencing the molecule's journey from administration to its site of action. A finely tuned pKa can be the key to unlocking optimal pharmacokinetic and pharmacodynamic profiles, while a misaligned pKa can lead to issues such as poor bioavailability or off-target effects.[1]

This guide provides an in-depth comparative analysis of the pKa of 1-(2,2,2-trifluoroethyl)azetidin-3-amine, a novel scaffold of interest in medicinal chemistry, against a backdrop of structurally related and commonly utilized amines. We will explore the profound impact of fluoroalkyl substitution on the basicity of the azetidine nitrogen and the 3-amino group, supported by experimental data for analogous compounds and established chemical principles. Furthermore, this guide details the robust methodologies for both experimental determination and computational prediction of pKa, empowering researchers to make informed decisions in their molecular design endeavors.

The Inductive Effect: Fluorine's Profound Impact on Amine Basicity

The introduction of fluorine into a molecule can dramatically alter its electronic properties. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) can significantly decrease the electron density on nearby atoms.[1] When a trifluoroethyl group is attached to a nitrogen atom, the electron density on the nitrogen is substantially reduced. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine and lowering the pKa of its conjugate acid.[1][2][3] This principle is a fundamental tool for medicinal chemists seeking to modulate the basicity of their compounds to mitigate liabilities associated with highly basic centers, such as hERG channel inhibition or unwanted interactions with metabolic enzymes like CYP2D6.[2]

The magnitude of this pKa depression is dependent on the proximity of the fluorine atoms to the basic center. Fluorination at the β-position to an amine, as in the case of a 2,2,2-trifluoroethyl substituent, leads to a pronounced decrease in pKa.[4] This effect is clearly demonstrated when comparing the pKa of ethylamine (>10) with that of 2,2,2-trifluoroethylamine (≈5.7).[1]

Comparative pKa Analysis

The following table summarizes the experimental and predicted pKa values for this compound and a selection of relevant cyclic and acyclic amines. The data highlights the structural factors influencing basicity, particularly the impact of the trifluoroethyl group.

CompoundStructurepKa (Conjugate Acid)Data Type
Piperidine![Image of Piperidine structure]11.12[5][6]Experimental
Azetidine![Image of Azetidine structure]11.29[7]Experimental
Azetidin-3-amine![Image of Azetidin-3-amine structure]≈ 8.3 (Predicted for Boc-protected analog)[2][8][9]Predicted
2,2,2-Trifluoroethylamine![Image of 2,2,2-Trifluoroethylamine structure]5.7[1]Experimental
This compound ![Image of this compound structure] ≈ 6-7 (Estimated) Estimated

Note: The pKa for this compound is an estimate based on the established pKa-lowering effect of the trifluoroethyl group observed in analogous compounds. The pKa for Azetidin-3-amine is based on predictions for its N-Boc protected form, which is expected to have a slightly different pKa due to the electronic effects of the Boc group.

From this data, a clear trend emerges. The parent azetidine ring possesses a high pKa, comparable to that of piperidine, indicating a strongly basic character. The introduction of a primary amino group at the 3-position is expected to result in two pKa values. The predicted pKa of ~8.3 for the Boc-protected 3-aminoazetidine suggests the amino group is a moderately strong base.[2][8][9]

The most significant change is anticipated upon N-alkylation with the 2,2,2-trifluoroethyl group. Based on the dramatic pKa reduction of approximately 5 units observed between ethylamine and 2,2,2-trifluoroethylamine, a similar substantial decrease is expected for the azetidine nitrogen in our target molecule.[1] This would render the azetidine nitrogen significantly less basic. The basicity of the exocyclic 3-amino group will also be influenced, albeit to a lesser extent, by the inductive effect of the trifluoroethyl group transmitted through the ring. Therefore, we can confidently estimate the pKa of the more basic center in this compound to be in the range of 6-7. This positions it as a significantly weaker base than its non-fluorinated counterparts, a feature that can be highly desirable in drug design.

Methodologies for pKa Determination

Accurate pKa determination is paramount for understanding and optimizing drug candidates. Both experimental and computational approaches offer valuable insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its high accuracy and reliability.[8] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH with a calibrated electrode.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known concentration of amine in deionized water or co-solvent prep2 Adjust initial pH with strong acid (e.g., HCl) prep1->prep2 titrate1 Calibrate pH electrode with standard buffers prep2->titrate1 titrate2 Add titrant (e.g., NaOH) in precise increments titrate1->titrate2 titrate3 Record pH after each addition upon reaching equilibrium titrate2->titrate3 analysis1 Plot pH vs. volume of titrant added titrate3->analysis1 analysis2 Determine the equivalence point(s) (inflection point of the curve) analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

  • Sample Preparation: Accurately weigh and dissolve the amine hydrochloride salt in a suitable solvent (e.g., deionized water or a water/methanol mixture for less soluble compounds) to a known concentration, typically in the range of 1-10 mM.[10][11]

  • Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[11]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer. Begin stirring to ensure homogeneity. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.[11]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.[8]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point). This point corresponds to the midpoint of the steepest portion of the titration curve. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point.[8][12]

Computational pKa Prediction

In silico pKa prediction methods have become increasingly powerful and serve as a valuable tool for screening large numbers of compounds in the early stages of drug discovery, where experimental determination for every analog is not feasible.[9][13] These methods can be broadly categorized into empirical approaches and quantum mechanical (QM) calculations.

  • Empirical Methods: These methods, often employing quantitative structure-property relationship (QSPR) models, use databases of experimentally determined pKa values to derive correlations between molecular structure and basicity.[14] They are computationally fast and can provide rapid estimations.

  • Quantum Mechanical (QM) Methods: QM-based approaches calculate the Gibbs free energy change of the protonation/deprotonation reaction in a solvent environment.[9] These methods, such as those using Density Functional Theory (DFT) combined with continuum solvation models, offer higher accuracy by modeling the electronic structure of the molecule.[9] While more computationally intensive, they are not reliant on existing experimental data for similar structures and can be applied to novel scaffolds.

G pKa Amine pKa Basicity Basicity pKa->Basicity inversely proportional ElectronDensity Electron Density on Nitrogen Basicity->ElectronDensity Steric Steric Hindrance Basicity->Steric decreased by Solvation Solvation of Conjugate Acid Basicity->Solvation stabilized by Inductive Inductive Effects (-I, +I) ElectronDensity->Inductive Resonance Resonance Effects ElectronDensity->Resonance

Caption: Key factors influencing the pKa of amines.

Conclusion and Future Directions

The analysis of this compound in the context of related amines underscores the power of strategic fluorination as a tool for modulating basicity in medicinal chemistry. The strong electron-withdrawing nature of the trifluoroethyl group is predicted to significantly lower the pKa of the azetidine nitrogen, transforming it from a strong to a weak base. This modification can be instrumental in optimizing the ADME properties of drug candidates built upon this scaffold.

While this guide provides a robust framework based on established principles and data from analogous compounds, the experimental determination of the pKa for this compound itself is highly recommended for definitive characterization. The detailed potentiometric titration protocol provided herein offers a clear path for obtaining this crucial experimental data. As computational methods continue to advance in accuracy, they will play an increasingly integral role in the prospective design of molecules with tailored pKa values, accelerating the discovery of safer and more effective medicines.

References

The Azetidine Advantage: A Comparative Guide to the Cellular Efficacy of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. Small, strained ring systems have emerged as powerful tools in this pursuit, with the azetidine scaffold gaining significant traction. This four-membered nitrogen-containing heterocycle offers a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties. When combined with fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, the resulting molecules can exhibit increased metabolic stability and binding affinity. This guide provides a comprehensive comparison of the efficacy of compounds containing the 1-(2,2,2-trifluoroethyl)azetidin-3-amine moiety in cellular assays, supported by experimental data from related compounds and detailed protocols for robust evaluation.

The Strategic Incorporation of the this compound Moiety

The this compound scaffold is a privileged structural motif in the design of novel therapeutics, particularly kinase inhibitors. The azetidine ring itself provides a rigid, three-dimensional framework that can orient substituents in a precise manner for optimal target engagement. The introduction of a trifluoroethyl group at the 1-position of the azetidine ring can significantly enhance a compound's properties by increasing its lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer half-life in vivo. Furthermore, the 3-amino group serves as a versatile handle for the attachment of various pharmacophoric elements, allowing for the fine-tuning of a compound's biological activity.

This guide will focus on the evaluation of a hypothetical lead compound, AZ-TFE-KinaseInhibitor-1 , which incorporates the this compound core and is designed as a potent and selective kinase inhibitor. We will explore the cellular assays used to characterize its efficacy and compare its performance to other azetidine-containing compounds targeting similar pathways.

Evaluating Cellular Efficacy: A Multi-faceted Approach

A thorough assessment of a compound's cellular efficacy requires a suite of assays that probe its impact on cell viability, target engagement, and downstream signaling pathways. Here, we detail the key experimental protocols for characterizing novel kinase inhibitors like AZ-TFE-KinaseInhibitor-1 .

Experimental Protocol 1: Cell Viability Assay (MTT Assay)

The initial step in evaluating a novel compound is to determine its effect on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., a relevant line for the kinase target) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of AZ-TFE-KinaseInhibitor-1 (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocol 2: Western Blot for Target Phosphorylation

To confirm that a kinase inhibitor is engaging its target within the cell, it is essential to measure the phosphorylation status of the target kinase or its downstream substrates.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with AZ-TFE-KinaseInhibitor-1 at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase. Use an appropriate loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Diagram of a Generic Kinase Signaling Pathway:

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binding kinase Target Kinase receptor->kinase Activation substrate Downstream Substrate kinase->substrate Phosphorylation (p) transcription_factor Transcription Factor substrate->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Nuclear Translocation inhibitor AZ-TFE-KinaseInhibitor-1 inhibitor->kinase Inhibition

Caption: A simplified kinase signaling cascade targeted by an inhibitor.

Comparative Efficacy of Azetidine-Containing Compounds

While specific cellular data for compounds containing the this compound moiety is not yet widely available in peer-reviewed literature, we can benchmark the expected performance of AZ-TFE-KinaseInhibitor-1 against other published azetidine-containing kinase inhibitors. The following tables summarize the cellular efficacy of these related compounds.

Table 1: Cellular Potency of Azetidine-Containing STAT3 Inhibitors
CompoundTargetCell LineAssay TypeIC50 / EC50 (µM)Reference
7g STAT3MDA-MB-231Cell Viability~1.0[1]
9k STAT3MDA-MB-231Cell Viability~1.9[1]
BP-1-102 STAT3VariousCell Viability10-20[1]

Data from related (R)-azetidine-2-carboxamide analogues.

Table 2: Cellular Potency of Azetidine-Containing VEGFR-2 Inhibitors
CompoundTargetCell LineAssay TypeEC50 (µM)Reference
1B VEGFR-2A431Cell Viability0.77[2][3]
3B VEGFR-2PC3Cell Viability0.25[2][3]
3B VEGFR-2A431Cell Viability0.03[2][3]

Data from thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR). For azetidine-containing compounds, key considerations include:

  • The Azetidine Core: The stereochemistry of the azetidine ring and the substitution pattern at the 3-position are critical for optimal target engagement.

  • The N-substituent: The 1-(2,2,2-trifluoroethyl) group is anticipated to enhance metabolic stability and may contribute to favorable interactions within the ATP-binding pocket of the target kinase.

  • The Amine Substituent: The nature of the group attached to the 3-amino functionality will largely determine the compound's selectivity and potency against a specific kinase.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of next-generation kinase inhibitors. The combination of the rigid azetidine core with the metabolically robust trifluoroethyl group provides a foundation for creating compounds with superior drug-like properties. The experimental framework outlined in this guide provides a robust strategy for the cellular evaluation of novel compounds based on this scaffold. By employing a combination of cell viability, target engagement, and downstream signaling assays, researchers can effectively characterize the efficacy of these compounds and drive the discovery of new and effective therapeutics. As more data on this specific class of compounds becomes available, a clearer picture of their therapeutic potential will emerge, paving the way for their advancement into clinical development.

References

Safety Operating Guide

Navigating the Disposal of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine, a fluorinated azetidine derivative. By providing a framework grounded in scientific principles and regulatory awareness, this document aims to be a trusted resource for laboratory safety and chemical handling.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on the known hazards of structurally similar compounds, including azetidine and various trifluoroethyl amines.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for site-specific guidance and to obtain a compound-specific SDS from the manufacturer whenever possible.

Understanding the Hazard Profile: Inferences from Analogs

The molecular structure of this compound—containing a reactive azetidine ring, an amine group, and a trifluoroethyl moiety—suggests a multi-faceted hazard profile.

  • Corrosivity and Irritation: Azetidine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][6] The amine functional group can also contribute to skin and respiratory irritation.[4] Therefore, it is prudent to handle this compound as a corrosive substance.

  • Toxicity: Trifluoroethylamines are recognized as harmful if swallowed and toxic if they come into contact with the skin or are inhaled.[7] Acute toxicity studies on analogous compounds indicate potential health effects even at low exposure levels.[3]

  • Flammability: Many low-molecular-weight amines and fluorinated compounds are flammable.[2][3][5] The presence of the trifluoroethyl group may influence the flashpoint, but it should be treated as a potentially flammable liquid.

  • Reactivity: This compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Mixing with such materials could lead to vigorous and hazardous reactions.

Personal Protective Equipment (PPE): The First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[6]Prevents skin contact with the corrosive and potentially toxic substance.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and is a precaution against potential flammability.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling harmful vapors.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and environmental protection. The following workflow outlines the necessary steps from the point of generation to final disposal.

DisposalWorkflow cluster_LabOperations In-Lab Waste Handling cluster_EHS EHS & Final Disposal A 1. Waste Generation (e.g., residual material, contaminated labware) B 2. Segregation Designate as 'Halogenated Organic Waste' and 'Corrosive Waste'. Do not mix with other waste streams. A->B Characterize waste C 3. Containerization Use a compatible, labeled, and sealed hazardous waste container. B->C Isolate D 4. Temporary Storage Store in a designated Satellite Accumulation Area (SAA). C->D Secure E 5. Waste Pickup Request Submit a request to your institution's EHS office. D->E Container is full or storage time limit reached F 6. EHS Collection & Consolidation EHS personnel collect and prepare the waste for shipment. E->F Schedule G 7. Licensed Disposal Transport to a licensed hazardous waste disposal facility for incineration or other approved treatment. F->G Manifest & Transport

Caption: Workflow for the safe disposal of this compound.

Detailed Procedural Steps:
  • Waste Characterization and Segregation :

    • At the point of generation, immediately classify waste containing this compound as hazardous.

    • Due to its chemical nature, it should be segregated as halogenated organic waste . Given its likely corrosive properties, it may also need to be identified as corrosive waste .

    • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[1]

  • Container Selection and Labeling :

    • Select a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.

    • The container must be in good condition, with a secure, leak-proof screw cap.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Corrosive," "Toxic," "Flammable").

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat and ignition sources, and ideally within secondary containment to mitigate spills.

    • Keep the container closed at all times except when adding waste.

  • Requesting Disposal :

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, submit a hazardous waste pickup request to your EHS office.

    • Do not dispose of this chemical down the drain or in regular trash under any circumstances.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Regulatory Context

The disposal of hazardous chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA). Your institution's EHS department will be well-versed in these regulations and will ensure that the disposal process is compliant. The final disposal of this type of chemical waste is typically carried out by a licensed hazardous waste contractor, often through high-temperature incineration.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a proactive and informed approach to disposal, guided by an understanding of its potential hazards and adherence to established protocols, is paramount. By following the steps outlined in this guide and maintaining open communication with your institution's EHS office, you can ensure that this compound is handled safely throughout its lifecycle.

References

Comprehensive Safety and Handling Guide for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 1-(2,2,2-Trifluoroethyl)azetidin-3-amine. As a valued researcher, your safety is paramount. This guide is designed to empower you with the knowledge to manage this chemical responsibly, ensuring the integrity of your work and the safety of your laboratory environment. The protocols herein are based on a synthesis of data from structurally similar compounds and established best practices for handling fluorinated amines and azetidine derivatives.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage.[1][2] The presence of the trifluoroethyl group can exacerbate this.

  • Irritation: The compound is likely to be a skin, eye, and respiratory irritant.[3]

  • Flammability: Similar small amine molecules are flammable, and vapors may form explosive mixtures with air.[1][2][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Reactivity: Azetidine rings can be strained and may react vigorously under certain conditions. The compound is likely incompatible with strong oxidizing agents and acids.[1][4]

This proactive hazard assessment is the foundation of a robust safety plan. It informs every subsequent step, from engineering controls to personal protective equipment and emergency procedures.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, robust engineering and administrative controls must be in place to minimize exposure.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[4][6] Ensure the fume hood has adequate airflow and is not cluttered.[6]

  • Ignition Source Control: Due to its potential flammability, all sources of ignition (open flames, hot surfaces, sparks) must be eliminated from the handling area.[1][2][4] Use only non-sparking tools and explosion-proof equipment.[1][2][4]

  • Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent static electricity discharge, which can ignite flammable vapors.[1][2][4]

  • Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The correct selection and use of PPE is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to protect against splashes. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face.[1][7]
Hand Protection Chemical-Resistant GlovesImpervious gloves such as nitrile or neoprene are recommended.[8][9] Always inspect gloves for damage before use and change them frequently, especially if contact is suspected. Double gloving is a best practice.
Body Protection Chemical-Resistant Laboratory Coat or GownA lab coat made of a low-permeability material is necessary to protect against accidental spills.[8] Ensure it has long sleeves and is fully buttoned.
Respiratory Protection Respirator with Organic Vapor CartridgeWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations with inadequate ventilation.[4][10] Proper fit testing and training are required for respirator use.
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. Sandals or perforated shoes are not permitted in the laboratory.[6]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.